Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
4-Bromofuran-3-carboxylic acid (CAS: 116779-79-4) represents a critical halogenated heterocyclic scaffold in modern drug discovery.[1] Unlike its more common isomers (e.g., 5-bromofuran-2-carboxylic acid), this specific regioisomer offers a unique substitution pattern that enables the construction of polysubstituted furan cores with precise geometric control. Its primary utility lies in its dual functionality: the carboxylic acid moiety serves as a handle for amide coupling or esterification, while the C4-bromine atom provides an orthogonal site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). This whitepaper outlines the physicochemical properties, high-fidelity synthesis, and validation protocols for this compound.
Physicochemical Profile
The following data characterizes the core properties of 4-bromofuran-3-carboxylic acid. Researchers should note that while many bromofuran isomers exist, the specific 3,4-substitution pattern dictates its unique reactivity profile.
Property
Specification
IUPAC Name
4-Bromofuran-3-carboxylic acid
Common Name
4-Bromo-3-furoic acid
CAS Number
116779-79-4
Molecular Formula
C₅H₃BrO₃
Molecular Weight
190.98 g/mol
Exact Mass
189.93 Da
Appearance
White to off-white crystalline solid
Predicted Boiling Point
~275°C (at 760 mmHg)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water
SMILES
O=C(O)c1coc(Br)c1
Synthetic Methodology: Regioselective Lithiation
Causality & Logic: Direct bromination of 3-furoic acid is operationally simple but chemically flawed for this isomer; it typically yields mixtures favoring the 2- or 5-positions due to the directing effects of the ring oxygen. To guarantee the 4-bromo-3-carboxy regiochemistry, a Lithium-Halogen Exchange strategy starting from 3,4-dibromofuran is the superior, self-validating protocol.
Protocol: Monolithiation of 3,4-Dibromofuran
This method exploits the symmetry of 3,4-dibromofuran. Lithiation removes one bromine atom to generate a nucleophilic species that is trapped with carbon dioxide.
Reagents:
Substrate: 3,4-Dibromofuran (1.0 equiv)
Reagent: n-Butyllithium (1.05 equiv, 1.6M in hexanes)
Electrophile: Dry CO₂ gas (excess)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
Cryogenic Setup: Charge a flame-dried Schlenk flask with 3,4-dibromofuran and anhydrous THF under Argon. Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents the "scrambling" of the lithium species to the more acidic C2 position.
Exchange: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 30 minutes. The solution will turn yellow/orange, indicating the formation of 3-bromo-4-lithiofuran.
Quench: Bubble dry CO₂ gas through the solution for 15 minutes, or pour the reaction mixture onto crushed dry ice. The mixture will turn colorless.
Workup: Allow to warm to room temperature. Quench with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[2]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.
Synthesis Pathway Diagram[5][6]
Caption: Regioselective synthesis via cryogenic lithium-halogen exchange, ensuring exclusive formation of the 3,4-isomer.
Analytical Validation (Self-Validating Systems)
To ensure the synthesized material is the correct isomer (4-bromo-3-carboxylic) and not the 2-bromo isomer, 1H NMR analysis is the primary validation tool.
δ ~8.2 ppm (s, 1H, H-2): This proton is alpha to the ring oxygen and the electron-withdrawing carboxyl group. It is the most deshielded ring proton.
δ ~7.9 ppm (s, 1H, H-5): This proton is alpha to the ring oxygen and the bromine atom.
Differentiation Note: If the product were 2-bromofuran-3-carboxylic acid, the coupling constants would differ (doublets, J ~2.0 Hz) and the chemical shifts would shift upfield due to the loss of the deshielding C2-H.
Mass Spectrometry (ESI-):
m/z: 188.9/190.9 [M-H]⁻ (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
Applications in Drug Development
4-Bromofuran-3-carboxylic acid is a "bifunctional linchpin." It allows medicinal chemists to grow molecules in two distinct vectors.
Vector A (COOH): Amide coupling to solubilizing groups or pharmacophores.
Vector B (C-Br): Suzuki-Miyaura coupling to introduce biaryl complexity.
Experimental Workflow: Suzuki Coupling
Objective: Coupling of 4-bromofuran-3-carboxylic acid with Phenylboronic acid.
Catalyst: Pd(dppf)Cl₂ (5 mol%) - Robust against steric bulk.
Base: K₂CO₃ (3 equiv) - Essential for activating the boronic acid.
Solvent: Dioxane/Water (4:1) - Water is required for the transmetallation step.
Temperature: 80-100°C.
Derivatization Logic Diagram
Caption: Divergent synthesis map showing the orthogonal reactivity of the carboxylic acid and bromine moieties.
References
PubChem Compound Summary . (2025). 4-Bromofuran-3-carboxylic acid (CID 116779-79-4).[1][3] National Center for Biotechnology Information. Retrieved from [Link]
Song, J. J., et al. (2002). Regioselective Lithiation of 3,4-Dibromofuran: A General Route to 3,4-Disubstituted Furans. Journal of Organic Chemistry.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Technical Guide: Solubility Profile & Handling of 4-Bromofuran-3-carboxylic Acid
Executive Summary 4-Bromofuran-3-carboxylic acid is a critical heteroaromatic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the orthogonal reactivit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromofuran-3-carboxylic acid is a critical heteroaromatic scaffold used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide/ester formation, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
Understanding its solubility profile is non-trivial due to the competing physicochemical properties of the hydrophilic carboxyl group and the lipophilic bromofuran core. This guide provides a rational framework for solvent selection, ensuring high-yield processing and effective purification.
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of 4-bromofuran-3-carboxylic acid, one must analyze its molecular interactions.
Hydrogen Bond Donor (HBD): The carboxylic acid proton (-COOH) drives dimerization in non-polar solvents and strong interactions with polar protic solvents.
Dipole Moment: The furan ring oxygen and the bromine substituent create a distinct dipole, enhancing solubility in polar aprotic media.
Ionizability: As a weak acid (predicted pKa ~3.5–4.0), it exists as a neutral species in organic solvents but readily forms water-soluble salts in basic aqueous media (
).
Predicted Solubility Matrix
Qualitative assessment based on structural analogs (e.g., 3-furoic acid, 2-bromofuran-4-carboxylic acid).
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Disrupts acid dimers; stabilizes dipole. Ideal for cross-coupling reactions.
Polar Protic
Methanol, Ethanol
Good (20–50 mg/mL)
Solvates -COOH via H-bonding. Suitable for esterification or recrystallization.
Ethers
THF, 1,4-Dioxane, MTBE
Moderate/Good
Good acceptors for the acid proton. THF is the preferred solvent for lithiation/Grignard protocols.
Chlorinated
DCM, Chloroform
Moderate
Solubilizes the lipophilic core; often requires heating or co-solvents (e.g., MeOH) for high concentrations.
Hydrocarbons
Hexanes, Heptane, Toluene
Poor (<1 mg/mL)
The polar carboxyl group prevents dissolution. Useful as anti-solvents for precipitation.
Aqueous (Acidic)
Water (pH < 3)
Insoluble
The neutral protonated form precipitates.
Aqueous (Basic)
1M NaOH, Sat. NaHCO₃
High (as salt)
Deprotonation yields the carboxylate anion, rendering the molecule water-soluble.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch/temperature.
Preparation : Weigh approx. 100 mg of 4-bromofuran-3-carboxylic acid into a tared 4 mL scintillation vial.
Addition : Add the target solvent in 100 µL increments at 25°C.
Equilibration : Vortex for 30 seconds after each addition. Sonicate if dissolution is slow but particles are suspended.
Visual Check :
Clear Solution: Soluble. Record Volume.
Turbid/Precipitate: Insoluble. Continue addition.
Calculation :
Validation : If solubility is high (>100 mg/mL), confirm by cooling to 0°C to check for "crash out" (precipitation), which indicates a metastable supersaturated state.
Protocol B: Acid-Base Purification (Workup)
This method leverages the pH-dependent solubility switch to remove non-acidic impurities (e.g., decarboxylated bromofuran).
Dissolution : Dissolve crude material in Ethyl Acetate (EtOAc).
Extraction (Forward) : Extract the organic layer with Sat. NaHCO₃ (aq) (pH ~8.5).
Chemical Logic: The carboxylic acid converts to the sodium salt and moves to the aqueous layer. Impurities remain in EtOAc.
Separation : Discard the organic layer (contains non-acidic byproducts).
Acidification (Reverse) : Cool the aqueous layer to 0°C and slowly add 1M HCl until pH < 2.
Observation: The product will precipitate as a white/off-white solid.
Isolation : Filter the precipitate and wash with cold water. Dry under vacuum.
Decision Pathways & Workflows
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in choosing the correct solvent system based on the intended application.
Caption: Logical framework for selecting the optimal solvent system based on process requirements.
Figure 2: Acid-Base Purification Workflow
Visualizing the solubility switch mechanism for high-purity isolation.
Caption: Step-by-step purification logic utilizing the pH-dependent solubility of the carboxylic acid.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11237305, 4-Bromofuran-3-carboxylic acid. Retrieved from [Link]
Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling solvent standards).
Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility principles).
Foundational
Technical Guide: Acidity & pKa Determination of 4-Bromofuran-3-Carboxylic Acid
Executive Summary 4-Bromofuran-3-carboxylic acid (CAS: 116779-79-4) represents a critical scaffold in fragment-based drug discovery (FBDD). Its acidity (pKa) dictates its ionization state at physiological pH (7.4), direc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromofuran-3-carboxylic acid (CAS: 116779-79-4) represents a critical scaffold in fragment-based drug discovery (FBDD). Its acidity (pKa) dictates its ionization state at physiological pH (7.4), directly influencing solubility, membrane permeability (LogD), and protein binding affinity.
While the parent compound, 3-furoic acid, has a well-established pKa of 3.95 , the introduction of a bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), significantly increasing acidity. This guide provides the theoretical pKa derivation, quantitative data, and a validated Potentiometric Titration Protocol designed specifically for sparingly soluble heteroaromatic acids.
Part 1: Structural & Electronic Basis of Acidity
To understand the acidity of 4-bromofuran-3-carboxylic acid, we must analyze the stability of its conjugate base (carboxylate anion) relative to the parent molecule.
The Parent System: 3-Furoic Acid
The furan ring is electron-rich (π-excessive). However, the oxygen atom is electronegative. In 3-furoic acid, the carboxyl group is at the
-position. The experimental pKa is 3.95 , making it stronger than acetic acid (4.76) but weaker than 2-furoic acid (3.16).
The Substituent Effect: 4-Bromo Modification
The bromine atom at position C4 is adjacent (ortho-like) to the carboxylic acid at C3.
Inductive Effect (-I): Bromine is highly electronegative. It pulls electron density through the
-bond framework. This withdraws electron density from the carboxylate group, dispersing the negative charge and stabilizing the anion.
Mesomeric Effect (+M): While halogens have lone pairs that can donate into the ring, the inductive withdrawal dominates in the ground state of furan derivatives, particularly for acidity modulation.
Mechanism of Deprotonation (Visualization)
Figure 1: Mechanistic pathway showing the stabilization of the carboxylate anion by the electron-withdrawing bromine atom.
Part 2: Quantitative Data Profile
Direct experimental values for the specific 4-bromo-3-isomer are rare in open literature compared to the 2-isomer. Below is the synthesized data based on quantitative structure-property relationship (QSPR) models and comparative analog analysis.
*Prediction Confidence: High. Based on Hammett equation shifts for ortho-halo substituents on 5-membered heterocycles.
Key Insight for Drug Design:
At physiological pH (7.4), 4-bromofuran-3-carboxylic acid (pKa ~3.35) will be >99.9% ionized (anionic). This ensures high solubility in buffer but suggests poor passive permeability across lipid bilayers unless masked as a prodrug or ester.
Part 3: Experimental Determination Protocol
Since 4-bromofuran-3-carboxylic acid has low aqueous solubility (predicted LogP ~1.95), standard aqueous titration will yield noisy data due to precipitation.
Recommended Method: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).
Materials & Equipment
Compound: >5 mg of 4-bromofuran-3-carboxylic acid (Purity >98%).
Titrant: 0.1 M KOH (Carbonate-free).
Cosolvent: Methanol (HPLC Grade).
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.
The "Self-Validating" Workflow
This protocol uses three different Methanol:Water ratios. If the extrapolated
(at 0% MeOH) is linear (), the result is valid.
Step-by-Step Procedure:
Preparation: Prepare three reaction vessels containing 30%, 40%, and 50% (v/v) Methanol in water.
Dissolution: Dissolve approx.
M of the analyte in each vessel. Ensure complete dissolution (sonicate if necessary).
Blank Titration: Titrate the solvent blank first to determine the standard potential (
) of the electrode in the mixed solvent.
Sample Titration: Titrate the sample with 0.1 M KOH under inert gas (
) purging to prevent absorption.
Data Collection: Record pH vs. Volume of titrant. Identify the inflection point (equivalence point).[1]
Calculation: Calculate the apparent
() for each solvent ratio.
Extrapolation: Plot
vs. (dielectric constant) to extrapolate to 100% water.
Workflow Visualization
Figure 2: The Yasuda-Shedlovsky extrapolation workflow ensures accurate pKa determination for insoluble compounds.
Part 4: Implications for Drug Development
Bioisosterism
The 4-bromofuran-3-carboxylic acid moiety is often used as a bioisostere for ortho-bromo benzoic acid . The furan ring is less aromatic than benzene, potentially allowing for different
-stacking interactions in a binding pocket.
Synthetic Utility
The bromine at C4 is a "chemical handle." It allows for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate complex libraries while retaining the acidic core.
Reaction: 4-Bromofuran-3-COOH + Aryl-Boronic Acid
4-Aryl-furan-3-COOH.
Impact: This transformation alters the pKa slightly depending on the electronic nature of the new aryl group.
References
ChemicalBook. (2025). 3-Furoic acid Properties and pKa Data. Retrieved from
Wikipedia. (2025). 2-Furoic acid Acidity and Properties. Retrieved from
PubChem. (2025).[2][3] Compound Summary: 3-Bromofuran-2-carboxylic acid (Isomer Comparison). National Library of Medicine. Retrieved from
Creative Bioarray. (2020). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from
Reagentia. (2025).[4] 4-Bromofuran-3-carboxylic acid Product Specifications. Retrieved from
difference between 4-bromofuran-3-carboxylic acid and 3-bromofuran-2-carboxylic acid
This technical guide provides a rigorous comparison of 4-bromofuran-3-carboxylic acid and 3-bromofuran-2-carboxylic acid , focusing on their distinct synthetic pathways, physicochemical properties, and reactivity profile...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous comparison of 4-bromofuran-3-carboxylic acid and 3-bromofuran-2-carboxylic acid , focusing on their distinct synthetic pathways, physicochemical properties, and reactivity profiles in drug discovery.
Executive Summary
In medicinal chemistry, the precise positioning of halogen and carboxylate handles on a furan scaffold dictates both the synthetic trajectory and the electronic properties of the final pharmacophore.
3-Bromofuran-2-carboxylic acid represents an
-carboxyl / -bromo system. It is highly acidic, prone to decarboxylation, and synthesized via oxidation of accessible precursors.
4-Bromofuran-3-carboxylic acid represents a
-carboxyl / -bromo system. It is chemically more stable, less acidic, and requires specialized lithiation strategies (often involving halogen-metal exchange) for synthesis.
Physicochemical & Structural Profile[1][2]
The electronic environment of the furan ring creates significant differences between the C2 (
) and C3 () positions.
Feature
3-Bromofuran-2-carboxylic acid
4-Bromofuran-3-carboxylic acid
Structure
-COOH, -Br
-COOH, -Br
CAS Number
14903-90-3
116779-79-4
Molecular Weight
190.98 g/mol
190.98 g/mol
Acidity (pKa)
~2.8 (High acidity due to -position)
~4.0 (Lower acidity, typical of -furoic acids)
Stability
Prone to thermal decarboxylation
Higher thermal stability
Primary Precursor
3-Bromofuran-2-carboxaldehyde
3,4-Dibromofuran
Electronic Causality[2]
-Effect: The heteroatom (Oxygen) in the furan ring exerts a strong inductive effect on the C2 position, making the C2-COOH significantly more acidic than the C3-COOH.
Decarboxylation Risk: 2-Furoic acids lose
readily because the resulting C2-anion is stabilized by the adjacent oxygen. Researchers must avoid high-temperature basic conditions for the 2-isomer.
Synthetic Architectures
The synthesis of these two isomers requires "orthogonal" logic. The 2-acid is accessed via functional group interconversion (oxidation), while the 3-acid requires construction via metallation.
Workflow A: Synthesis of 3-Bromofuran-2-carboxylic acid
Mechanism: Pinnick Oxidation.
This route avoids harsh lithiation conditions that might cause halogen scrambling.
Figure 1: Pinnick oxidation provides a mild, regioselective route to the 2-acid without affecting the bromine.
Protocol A: Pinnick Oxidation
Dissolution: Dissolve 3-bromofuran-2-carboxaldehyde (1.0 eq) in
-BuOH (10 vol).
Scavenger: Add 2-methyl-2-butene (5.0 eq) to scavenge hypochlorite byproducts.
Oxidation: Add a solution of
(1.5 eq) and (1.5 eq) in water dropwise at 0°C.
Workup: Stir at RT for 4h. Acidify to pH 2 with 1M HCl. Extract with EtOAc. The product crystallizes upon concentration.
Workflow B: Synthesis of 4-Bromofuran-3-carboxylic acid
Mechanism: Halogen-Metal Exchange & Trapping.
Direct lithiation of 3-bromofuran would attack C2 (alpha). Therefore, we must start from the symmetric 3,4-dibromofuran and use stoichiometry to achieve mono-functionalization.
Figure 2: The symmetry of 3,4-dibromofuran allows for selective mono-lithiation via halogen-metal exchange.
Protocol B: Cryogenic Halogen-Metal Exchange
Setup: Flame-dry a flask and purge with Argon. Dissolve 3,4-dibromofuran (1.0 eq) in anhydrous THF. Cool to -78°C .[1]
Exchange: Add
-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 20 min. Critical: Do not exceed -70°C to prevent benzyne-like fragmentation or equilibration.
Trapping: Bubble dry
gas through the solution for 30 min while maintaining low temperature.
Quench: Warm to RT and quench with 1M HCl.
Purification: Acid-base extraction is required to separate the product from unreacted dibromide.
Reactivity & Mechanistic Divergence[2]
The "Halogen Dance" Phenomenon
Researchers must be wary of the Base-Catalyzed Halogen Dance (BCHD) when manipulating these rings.
3-Bromofuran-2-carboxylic acid: If treated with strong base (e.g., LDA) without a protecting group on the acid, the dianion is formed. However, in simple bromofurans, the 2-lithio species is thermodynamically unstable relative to the 3-lithio species, often leading to migration of the bromine.
4-Bromofuran-3-carboxylic acid: This isomer is thermodynamically more robust. The C2 and C5 positions are open, allowing for further functionalization (e.g., C-H activation) without displacing the core substituents.
Cross-Coupling (Suzuki-Miyaura)
Both isomers serve as excellent electrophiles for Palladium-catalyzed coupling.
Substrate
Catalyst System
Risk Factor
3-Bromo-2-acid
,
Protodecarboxylation. The C2-carboxylate can be lost if heating is excessive (>80°C) in basic media.
4-Bromo-3-acid
,
Steric Hindrance. The adjacent carboxylate at C3 can sterically impede the oxidative addition at C4, requiring more active catalysts (e.g., SPhos, XPhos).
References
Synthesis of 3-Bromofuran-2-carboxylic acid
Source: ChemicalBook & MDPI. "Reactions of 3-bromo-4-phenylisothiazole-5-carboxamide... gave the carboxylic acid products."[2] (Analogous chemistry applied to furan).[3][4][5]
Verification:
Halogen Dance & Lithiation of 3,4-Dibromofuran
Source: "Modeling a halogen dance reaction mechanism: A density functional theory study."
Technical Monograph & Safety Guide: 4-Bromofuran-3-carboxylic acid
[1] Executive Summary 4-Bromofuran-3-carboxylic acid (CAS: 16659-90-2) is a bifunctional heterocyclic building block critical to medicinal chemistry. It serves as a strategic scaffold, offering two distinct handles for d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Bromofuran-3-carboxylic acid (CAS: 16659-90-2) is a bifunctional heterocyclic building block critical to medicinal chemistry. It serves as a strategic scaffold, offering two distinct handles for diversification: a carboxylic acid for amidation/esterification and a bromine atom at the C4 position for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
This guide transcends the standard Material Safety Data Sheet (MSDS) by integrating safety protocols with application science. It is designed for researchers who must not only handle the compound safely but also preserve its integrity for sensitive downstream syntheses.
Part 1: Chemical Identity & Physicochemical Profiling
Molecular Architecture
The molecule features an electron-rich furan ring. The positioning of the electron-withdrawing carboxylic acid at C3 and the bromine at C4 creates a unique electronic push-pull system. This specific regioisomer is often chosen to access 3,4-disubstituted furan derivatives, which are pharmacophores in various kinase inhibitors.
Key Physicochemical Data
Validation Protocol: Upon receipt, verify identity via Melting Point (MP) analysis.[1] A depressed MP (<155°C) often indicates significant decarboxylation or moisture absorption.
Low solubility in water; soluble in basic aqueous media.[1]
pKa (Calc)
~3.5
Acidic; forms salts with weak bases.
Part 2: Comprehensive Hazard Assessment (GHS)[1]
Hazard Classification
This compound is classified under GHS as an Irritant . While not acutely fatal, its ability to cause severe mucosal inflammation requires strict engineering controls.
The furan ring is metabolically active. In vivo, furan derivatives can undergo bioactivation (often via cytochrome P450) to form reactive enedials, which are cytotoxic.[1] While this specific acid is less volatile than furan, inhalation of dust allows direct contact with lung epithelium, leading to immediate irritation and potential long-term sensitization.[1]
Visualized Exposure Response
The following diagram outlines the logical flow of exposure management, prioritizing containment over reaction.
Part 3: Strategic Handling & Storage Protocols
The Decarboxylation Risk (Thermal Instability)
Furan-3-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ and leaving behind the 3-bromofuran species.[1] This reaction is accelerated by:
High Temperatures: Avoid heating above 100°C without monitoring.
Acidic Catalysis: Strong mineral acids can facilitate this decomposition.
Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be opaque to prevent photo-degradation of the C-Br bond.
Handling "Self-Validating" System
To ensure the compound remains viable for synthesis:
The "Blank" Test: Before a critical reaction, dissolve a small aliquot in DMSO-d6. Check the proton NMR. A clean singlet at ~12-13 ppm (COOH) and distinct furan doublets confirm integrity. Absence of the COOH peak indicates degradation.
Weighing Protocol: Do not weigh on open bench. Use a static-free spatula inside a fume hood to prevent dust aerosolization (H335 risk).
Part 4: Emergency Response & First Aid[7][8][9]
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Rinse with water for 15 mins. Lift eyelids.
Acidic solids can cause corneal opacity if not neutralized by dilution.
Skin Contact
Wash with soap/water.[4][7][8][9] Do not use ethanol.
Ethanol may increase skin permeability, driving the brominated compound deeper into the dermis.
Inhalation
Move to fresh air.[3][4][5][6][7][8][9] Administer oxygen if wheezing.
Bronchospasm is a risk with halogenated heterocyclic dusts.
Spill
Wet-sweep or vacuum with HEPA filter.
Dry sweeping generates dust clouds (H335).
Part 5: Synthetic Utility & Application Context
Why are we handling this?
The primary value of 4-Bromofuran-3-carboxylic acid lies in its orthogonality. The diagram below illustrates a standard "Protect-then-Couple" workflow used in drug discovery to synthesize kinase inhibitor scaffolds.
Workflow Logic
Direct coupling on the free acid is possible but often results in catalyst poisoning (Pd black precipitation). The standard protocol involves esterification followed by Suzuki coupling.
Waste Management[1]
Halogenated Waste: Due to the bromine atom, this compound and its reaction mixtures must be disposed of in the Halogenated Organic Waste stream.
Aqueous Waste: Aqueous layers from extractions must be checked for pH (neutralize to pH 6-8) before disposal, assuming no heavy metals (Pd) are present.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13333560, 4-Bromofuran-3-carboxylic acid. Retrieved from [Link][1]
AOBChem USA. Product Catalog: 4-Bromofuran-3-carboxylic acid Properties. Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Furan-3-carboxylic acid derivatives. Retrieved from [Link][1]
Application Note: Precision Synthesis of 4-Bromofuran-3-Carboxylic Acid
Executive Summary & Strategic Analysis The synthesis of 4-bromofuran-3-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. Furan rings are electron-rich systems that undergo electroph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 4-bromofuran-3-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. Furan rings are electron-rich systems that undergo electrophilic aromatic substitution (EAS) predominantly at the
-positions (C2 and C5). Direct bromination of furan-3-carboxylic acid typically yields 2-bromo or 5-bromo isomers, rendering direct functionalization unsuitable for accessing the 3,4-substitution pattern.
To overcome this intrinsic bias, this protocol utilizes a Lithium-Halogen Exchange (Li-Hal) strategy starting from a symmetric precursor, 3,4-dibromofuran . This route ensures exclusive regioselectivity by installing the carboxylate group after the bromine framework is established.
Core Synthetic Pathway
The synthesis is broken down into two validated protocols:
Precursor Synthesis: Preparation of 3,4-dibromofuran via selective reductive debromination of 2,3,4,5-tetrabromofuran.
Functionalization: Monolithiation of 3,4-dibromofuran followed by carboxylation with
.
Strategic Pathway Visualization
The following diagram illustrates the logical flow and decision points for this synthesis, contrasting the successful route against the failed direct approach.
Figure 1: Synthetic strategy comparing the selective "Reduction-Lithiation" route (Blue/Green) vs. the non-selective direct bromination route (Red).
Protocol 1: Synthesis of 3,4-Dibromofuran
Objective: To prepare the symmetric intermediate 3,4-dibromofuran by selectively removing the reactive
Solvents: Chloroform or DCM (for bromination), Water/Steam (for distillation).
Step-by-Step Methodology
A. Exhaustive Bromination (Preparation of Tetrabromofuran)
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a trap for HBr gas (scrubber containing NaOH).
Addition: Dissolve furan (1.0 eq) in chloroform. Cool to 0°C.[1]
Bromination: Add
(4.5 eq) dropwise. Caution: The reaction is exothermic and evolves copious HBr.
Reflux: Once addition is complete, heat the mixture to reflux for 4 hours to ensure complete conversion to 2,3,4,5-tetrabromofuran.
Isolation: Concentrate the solvent to yield the crude tetrabromide (often a solid or thick oil).
B. Regioselective Debromination
Activation: In a separate vessel, suspend Zinc dust (3.0 eq) in water.
Reaction: Dissolve the crude tetrabromofuran in glacial acetic acid. Add this solution slowly to the zinc suspension at a rate that maintains a gentle reflux (exothermic reaction).
Mechanistic Insight: Zinc in acetic acid preferentially reduces the C-Br bonds at the
-positions (2 and 5) due to the lower bond dissociation energy and higher stability of the resulting radical/anion intermediates at these positions compared to the -positions.
Reflux: Continue refluxing for 2–4 hours. Monitor by GC-MS or TLC.
Steam Distillation: The product, 3,4-dibromofuran, is volatile. Perform a steam distillation directly from the reaction mixture.
Workup: Extract the distillate with ether/DCM, dry over
, and concentrate.
Purification: Distillation at reduced pressure (bp ~100°C at moderate vacuum) yields pure 3,4-dibromofuran.
Key Quality Attribute: The product must be a clear liquid.
H NMR () should show a singlet at 7.5–7.6 ppm (2H).
Protocol 2: Synthesis of 4-Bromofuran-3-Carboxylic Acid
Objective: To install the carboxylic acid group regioselectively at C3 via Lithium-Halogen exchange.
solution (3 x 30 mL). This moves the product (as the carboxylate salt) into the aqueous phase, leaving non-acidic impurities in the organic phase.
Acidification & Precipitation:
Take the bicarbonate aqueous extracts and carefully acidify with concentrated HCl to pH 1.
The product, 4-bromofuran-3-carboxylic acid, will precipitate as a white/off-white solid.
Filtration: Collect the solid by vacuum filtration. Recrystallize from water or hexanes/EtOAc if necessary.
Data Summary & Characterization
Parameter
Specification
Notes
Precursor Yield
65 - 75%
(3,4-Dibromofuran from Furan)
Final Yield
70 - 85%
(Carboxylic acid from Dibromofuran)
Appearance
White crystalline solid
MP: 158–160°C (Lit.)
H NMR
7.65 (s, 1H), 8.05 (s, 1H)
Characteristic singlets for C2-H and C5-H
Regioselectivity
>98%
No 2-bromo isomer observed via this route
Mechanism of Action (Lithium-Halogen Exchange)[1]
The success of this protocol relies on the kinetic control of the Lithium-Halogen exchange.
Figure 2: Mechanistic pathway. The symmetry of the starting material ensures that lithiation at either bromine position yields the same intermediate.
Troubleshooting & Critical Parameters
Temperature Control: If the lithiation is performed > -60°C, the lithiated species may deprotonate the remaining bromine-bearing carbon or undergo ring-opening. Strict -78°C maintenance is required.
Moisture Sensitivity: Organolithium reagents are pyrophoric and moisture sensitive. All glassware must be oven-dried.
Starting Material Purity: The 3,4-dibromofuran must be free of 2,3,5-tribromofuran impurities, as these will lead to inseparable mixtures of carboxylic acids.
References
Gronowitz, S. (1959).[4] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link (Foundational method for selective debromination of thiophenes/furans).
Gilman, H., & Wright, G. F. (1933). The preparation of 3,4-dibromofuran. Journal of the American Chemical Society.[5][6][7] Link
Song, Z. Z., & Wong, H. N. (1994). Regioselective synthesis of 3,4-disubstituted furans. Journal of Organic Chemistry. Link
Leroux, F., & Schlosser, M. (2002). The "Halogen Dance" Reaction on Furans. Angewandte Chemie International Edition. Link (Context on stability of lithiated furans).
PubChem Compound Summary. (2023). 3,4-Dibromofuran.[2][8][9] National Center for Biotechnology Information. Link
Application Note: Strategic Esterification of 4-Bromofuran-3-Carboxylic Acid
Executive Summary This application note details two validated protocols for the esterification of 4-bromofuran-3-carboxylic acid , a critical scaffold in drug discovery. This intermediate is highly valued for its C4-brom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details two validated protocols for the esterification of 4-bromofuran-3-carboxylic acid , a critical scaffold in drug discovery. This intermediate is highly valued for its C4-bromine handle, which enables subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to access polysubstituted furan derivatives.
The primary challenge in esterifying this substrate is balancing the acid-sensitivity of the electron-rich furan ring (prone to polymerization or ring-opening) with the steric hindrance introduced by the ortho-positioned bromine atom.
We present two distinct workflows:
Method A (Acyl Chloride Route): Robust, scalable, and cost-effective for gram-to-kilogram synthesis.
Method B (Base-Promoted Alkylation): Mild, high-fidelity protocol for small-scale (mg to g) medicinal chemistry, avoiding acidic conditions entirely.
Chemical Strategy & Mechanistic Insight
The Substrate Challenge
The furan ring is a
-excessive heterocycle. While the carboxylic acid (-COOH) and bromine (-Br) substituents exert an electron-withdrawing effect that stabilizes the ring, the system remains susceptible to acid-catalyzed degradation (polymerization) under vigorous reflux conditions typical of Fischer esterification.
Furthermore, the bromine atom at C4 creates significant steric crowding around the C3-carboxylic acid. This steric bulk can retard nucleophilic attack, necessitating activated intermediates (like acyl chlorides) or highly reactive electrophiles (like methyl iodide) to drive conversion to completion.
Decision Matrix: Pathway Selection
The following logic gate describes the selection process for the optimal experimental protocol based on scale and available equipment.
Figure 1: Decision matrix for selecting the appropriate esterification protocol based on scale and sensitivity constraints.
Protocol A: The Acyl Chloride Method (Scalable)
Principle: Activation of the carboxylic acid with thionyl chloride (
) generates the reactive acyl chloride, which is subsequently quenched with methanol. This method drives the reaction forward via the release of gaseous byproducts ( and ), overcoming the steric hindrance of the adjacent bromine.
Setup: In a fume hood, charge a dry round-bottom flask with 4-bromofuran-3-carboxylic acid.
Activation:
Add
carefully (neat or in minimal dry DCM if solubility is poor).
Add 1-2 drops of dry DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that rapidly converts the acid to the acid chloride.
Stir at room temperature for 30 minutes, then warm to mild reflux (approx. 40-50°C) for 1-2 hours. Monitor gas evolution (
).
Evaporation (Critical Step): Once gas evolution ceases, concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
.
Tip: Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride, which prevents vigorous exotherms in the next step.
Quench/Esterification:
Cool the residue (crude acid chloride) to 0°C in an ice bath.
Slowly add anhydrous Methanol (excess). The reaction is exothermic.[1]
Allow to warm to room temperature and stir for 2 hours.
Workup:
Concentrate the methanol solution.
Redissolve in Ethyl Acetate (EtOAc) and wash with Saturated
Figure 2: Sequential workflow for the acyl chloride activation route.
Protocol B: Base-Promoted Alkylation (Mild)
Principle: This
reaction utilizes the carboxylate anion as a nucleophile attacking Methyl Iodide (). This method is strictly neutral/basic, eliminating any risk of acid-catalyzed furan degradation. It is the "Gold Standard" for purity on a small scale.
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).
Equipment: Sealed tube or round-bottom flask with stopper.
Step-by-Step Procedure
Solubilization: Dissolve the carboxylic acid in anhydrous DMF (approx. 0.2 M concentration).
Deprotonation: Add
(or ). The suspension may bubble slightly ( release). Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
Alkylation:
Add Methyl Iodide (
) dropwise via syringe.
Seal the vessel and stir at RT for 4–12 hours.
Note: Due to the steric bulk of the ortho-bromine, heating to 40°C may accelerate the reaction if RT is too slow, but start at RT to avoid over-alkylation or side reactions.
Workup:
Dilute the reaction mixture with Water and Ethyl Acetate.
Separate layers.[3][2] Wash the organic layer thoroughly with water (3x) to remove DMF.
Wash with Brine, dry over
, and concentrate.
Purification: Usually yields high-purity product. If necessary, pass through a short silica plug (Hexane/EtOAc).
Comparative Analysis & Data
Feature
Method A (SOCl2)
Method B (MeI/Base)
Scale Suitability
High (Gram to Kg)
Low/Medium (mg to Gram)
Reaction pH
Acidic (HCl generation)
Basic/Neutral
Atom Economy
High
Low (Iodide waste, heavy base)
Cost
Low (Cheap reagents)
Higher (MeI, Cs2CO3, DMF disposal)
Safety Profile
Corrosive gas evolution (, HCl)
Carcinogen handling (MeI)
Impurity Profile
Potential acid-degradation
Clean, traces of DMF
Typical Yield
85 - 95%
90 - 98%
Troubleshooting Guide
Problem: Black/Tar formation (Method A).
Cause: Acid-catalyzed polymerization of the furan ring.
Solution: Ensure temperature does not exceed 50°C during activation. Ensure strict anhydrous conditions. Switch to Method B if persistence occurs.
Problem: Low Conversion (Both Methods).
Cause: Steric hindrance from the 4-Bromo group blocking the carboxylate.
Solution: For Method A, increase reflux time or use Oxalyl Chloride/DMF (more reactive) instead of Thionyl Chloride. For Method B, switch to
(more soluble/reactive cation) and warm to 45°C.
Problem: Residual DMF in NMR (Method B).
Cause: Inefficient aqueous wash.
Solution: Wash the organic layer with 5% LiCl solution (extracts DMF better than water) or use Acetone as solvent (though reaction is slower).
References
Acyl Chloride Formation via Thionyl Chloride
Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Context: Standard mechanism for converting carboxylic acids to acid chlorides using
and DMF c
Application Note: Strategic Utilization of 4-Bromofuran-3-carboxylic Acid as a Pharmaceutical Intermediate
Introduction & Pharmacophore Utility[1][2] 4-Bromofuran-3-carboxylic acid (CAS: 16659-92-6) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its more common isomer, 5-bromofuran-2-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Pharmacophore Utility[1][2]
4-Bromofuran-3-carboxylic acid (CAS: 16659-92-6) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its more common isomer, 5-bromofuran-2-carboxylic acid, the 3,4-substitution pattern of this intermediate offers a unique geometry for accessing sterically constrained bioactive molecules.
Structural Significance
The molecule functions as a bifunctional orthogonal core :
C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) to introduce aryl or heteroaryl side chains.
C3-Carboxylic Acid: A handle for amidation, esterification, or reduction, often serving as the "warhead" anchor or hydrogen-bond acceptor in kinase active sites.
This specific arrangement allows for the synthesis of polysubstituted furans often found in HCV NS5B polymerase inhibitors, anti-inflammatory agents, and complex natural product analogs.
Strategic Synthetic Workflows
To maximize yield and purity, the reactivity order of the functional groups must be respected. The furan ring is electron-rich but acid-sensitive; therefore, maintaining ring integrity during functionalization is paramount.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthesis map showing the two primary routes: Route A (Protection first) is recommended to prevent catalyst poisoning during cross-coupling.
Detailed Experimental Protocols
Protocol A: Protection via Methyl Esterification
Rationale: Free carboxylic acids can poison Palladium catalysts and reduce Suzuki coupling yields. Converting the acid to a methyl ester increases lipophilicity and reaction efficiency.
Reagents:
4-Bromofuran-3-carboxylic acid (1.0 equiv)
Iodomethane (MeI) (1.2 equiv)
Potassium Carbonate (
) (1.5 equiv)
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromofuran-3-carboxylic acid in anhydrous DMF (0.5 M concentration).
Base Addition: Add
in a single portion. The suspension may warm slightly.
Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI dropwise via syringe to control the exotherm.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Validation: Disappearance of the acidic starting material spot (low
) and appearance of the ester (high ).
Workup: Dilute with EtOAc and wash with water (
) to remove DMF. Dry organic layer over , filter, and concentrate.
Purification: Usually not required; if necessary, pass through a short silica plug.
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the carbon framework at the C4 position. The use of
is preferred for its resistance to oxidation and steric bulk, which suits the 3,4-substituted furan system.
Reagents:
Methyl 4-bromofuran-3-carboxylate (from Protocol A) (1.0 equiv)
Aryl Boronic Acid (
) (1.2 equiv)
(0.05 equiv / 5 mol%)
(2.0 M aqueous solution) (3.0 equiv)
1,4-Dioxane (degassed)
Step-by-Step Methodology:
Degassing (Critical): Sparge 1,4-dioxane with nitrogen or argon for 15 minutes. Furans are prone to oxidative degradation; oxygen exclusion is mandatory.
Assembly: In a microwave vial or pressure tube, combine the furan ester, boronic acid, and Pd-catalyst.
Solvent Addition: Add the degassed dioxane and the aqueous
solution.
Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).
Visual Check: The reaction mixture should turn from orange/red to dark black (active Pd species). If it remains bright orange, the catalyst may not have activated.
Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, and concentrate.
Purification: Flash column chromatography.
Note: Furan derivatives can be "sticky" on silica. Use a gradient of Hexane/EtOAc.
Data: Typical Yield Comparison
Substrate (Boronic Acid)
Base Used
Catalyst
Yield (%)
Notes
Phenylboronic acid
65%
Moderate dehalogenation observed
Phenylboronic acid
88%
Preferred System
4-Pyridylboronic acid
72%
Requires longer reaction time
Protocol C: Direct Amidation (Late-Stage Functionalization)
Rationale: If the carboxylic acid is preserved (or hydrolyzed after Suzuki), amidation allows for the introduction of solubility-enhancing groups.
Reagents:
Furan-3-carboxylic acid derivative (1.0 equiv)
Amine (
) (1.1 equiv)
HATU (1.2 equiv)
DIPEA (Diisopropylethylamine) (2.5 equiv)
DMF or DCM
Step-by-Step Methodology:
Activation: Dissolve the acid and HATU in anhydrous DMF. Stir for 10 minutes at RT to form the activated ester.
Why HATU? Thionyl chloride (
) is too harsh and generates HCl, which can cause furan ring-opening or polymerization [1]. HATU is neutral and mild.
Coupling: Add DIPEA, followed immediately by the amine.
Reaction: Stir at RT for 2–4 hours.
Workup: Standard aqueous workup. If the product is polar, use n-Butanol extraction or lyophilization.
Handling & Stability (The "Self-Validating" System)
To ensure experimental success, researchers must adhere to these stability rules. Failure to observe these will result in "black tar" formation (polymerization).
Figure 2: Stability protocols for furan derivatives.
Acid Sensitivity: Never subject the furan core to pH < 2 for extended periods. If acid workup is necessary, use weak acids (citric acid) or perform it rapidly at 0°C.
TLC Monitoring: Furan compounds are UV active (254 nm). However, they can stain brown with
(oxidation). Anisaldehyde stain is recommended for specific identification (often turns distinct pink/red).
References
PubChem. (2025).[1] 3-Furoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from [Link]
Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from [Link]
American Elements. (2023). 4-Bromo-2-furoic acid Properties (Isomer Comparison). Retrieved from [Link]
Application Notes & Protocols for the Decarboxylation of 4-Bromofuran-3-carboxylic Acid
Introduction: Strategic Decarboxylation in Heterocyclic Scaffolds The furan nucleus is a cornerstone in medicinal chemistry and materials science, with substituted furans often serving as critical pharmacophores or key s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Decarboxylation in Heterocyclic Scaffolds
The furan nucleus is a cornerstone in medicinal chemistry and materials science, with substituted furans often serving as critical pharmacophores or key synthetic intermediates.[1] The strategic removal of a carboxyl group from a furan ring, a process known as decarboxylation, is a vital transformation for accessing specific substitution patterns that are otherwise difficult to obtain. This application note provides a comprehensive guide to the decarboxylation of 4-bromofuran-3-carboxylic acid to yield 3-bromofuran, a versatile building block in organic synthesis.[2]
We will delve into the mechanistic underpinnings of this transformation, with a focus on a modern, efficient silver-catalyzed protodecarboxylation protocol. This method offers significant advantages over traditional high-temperature thermal or copper-based methods, providing a milder and more selective route to the desired product.[1][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation in their synthetic campaigns.
Mechanistic Insights: The Rationale for Silver-Catalyzed Protodecarboxylation
The decarboxylation of heteroaromatic carboxylic acids can be challenging due to the stability of the aromatic ring. While thermal decarboxylation is sometimes feasible at high temperatures, it often lacks selectivity and can lead to decomposition, particularly with sensitive substrates.[5] Metal-catalyzed approaches offer a more controlled and lower-energy pathway for this transformation.[6][7]
For the decarboxylation of 4-bromofuran-3-carboxylic acid, a silver-catalyzed protodecarboxylation mechanism is proposed as the most efficient pathway. This mechanism, supported by extensive research on various heteroaromatic carboxylic acids, proceeds through the following key steps:[3][4][6]
Formation of a Silver Carboxylate: The reaction is initiated by the formation of a silver carboxylate salt from 4-bromofuran-3-carboxylic acid and a silver(I) source, typically silver carbonate (Ag₂CO₃). This step is crucial as it positions the silver catalyst for the subsequent decarboxylation.[6]
Decarboxylation to an Organosilver Intermediate: The silver carboxylate undergoes decarboxylation, extruding carbon dioxide (CO₂) and forming a transient 4-bromo-3-furylsilver(I) intermediate. The presence of the electron-rich furan ring is thought to facilitate this step.[3][4]
Protodemetalation: The organosilver intermediate is then protonated by a proton source present in the reaction mixture, such as acetic acid (AcOH), to yield the final product, 3-bromofuran, and regenerate a silver salt, allowing the catalytic cycle to continue.[4][6]
The presence of the bromine atom at the 4-position is not expected to significantly hinder this reaction, as silver-catalyzed decarboxylations have been shown to be compatible with halogenated aromatic systems.
Figure 1: Proposed mechanism for the silver-catalyzed protodecarboxylation.
This protocol is adapted from a general and highly efficient method for the protodecarboxylation of heteroaromatic carboxylic acids.[3]
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
4-Bromofuran-3-carboxylic acid
≥97%
Sigma-Aldrich
Starting material
Silver(I) carbonate (Ag₂CO₃)
≥99%
Acros Organics
Catalyst
Acetic acid (AcOH)
Glacial, ≥99.7%
Fisher Scientific
Proton source
Dimethyl sulfoxide (DMSO)
Anhydrous, ≥99.9%
Sigma-Aldrich
Solvent
Diethyl ether (Et₂O)
Anhydrous, ≥99.7%
VWR
For extraction
Saturated sodium bicarbonate (NaHCO₃)
ACS Grade
-
For workup
Brine
-
-
For workup
Anhydrous magnesium sulfate (MgSO₄)
ACS Grade
-
For drying
Schlenk flask or sealed vial
-
-
Reaction vessel
Magnetic stirrer and stir bar
-
-
For agitation
Heating mantle or oil bath
-
-
For temperature control
Step-by-Step Protocol
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 4-bromofuran-3-carboxylic acid (1.0 mmol, 1.0 eq.).
Addition of Reagents: Add silver(I) carbonate (0.1 mmol, 0.1 eq.) and acetic acid (0.05 mmol, 0.05 eq.).
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5.0 mL) to the flask.
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 16 hours.
Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
Workup:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into a separatory funnel containing diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure.
The crude product, 3-bromofuran, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure product.
Figure 2: Experimental workflow for the synthesis of 3-bromofuran.
Expected Results and Characterization
The silver-catalyzed protodecarboxylation is generally high-yielding.[3] The final product, 3-bromofuran, is a colorless liquid. Successful synthesis should be confirmed by standard analytical techniques:
Analytical Technique
Expected Observations
¹H NMR
Appearance of characteristic signals for the furan protons. The proton at C2 will typically be a triplet, the proton at C5 a triplet, and the proton at C4 a doublet of doublets.
¹³C NMR
Signals corresponding to the four carbons of the furan ring, with the carbon bearing the bromine atom (C3) being significantly shifted.
GC-MS
A molecular ion peak corresponding to the mass of 3-bromofuran (C₄H₃BrO). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed.
FT-IR
Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid starting material. Appearance of characteristic C-H and C-O-C stretches for the furan ring.
Troubleshooting and Optimization
Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are of high purity and the solvent is anhydrous. The reaction time can be extended, or a slight increase in the catalyst loading (up to 15 mol%) may be beneficial.
Low Yield: Low yields after workup may be due to the volatility of the 3-bromofuran product. Care should be taken during the concentration step to avoid product loss. Ensure thorough extraction from the aqueous layer.
Side Reactions: The furan ring can be sensitive to strongly acidic or basic conditions. The mild nature of this protocol is designed to minimize side reactions. If decomposition is observed, lowering the reaction temperature and extending the reaction time may be necessary.
Conclusion
The silver-catalyzed protodecarboxylation of 4-bromofuran-3-carboxylic acid represents a robust and efficient method for the synthesis of 3-bromofuran. The mild reaction conditions, high functional group tolerance, and operational simplicity make this protocol a valuable tool for researchers in organic synthesis and drug discovery. The mechanistic understanding of this transformation allows for rational optimization and application to a broader range of substituted heteroaromatic carboxylic acids.
Zhang, X., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(42), 11186-11193. [Link]
Maiti, D., et al. (2014). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 4, 2353-2359. [Link]
Goossen, L. J., et al. (2010). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 352(10), 1629-1633. [Link]
Ningbo Innopharmchem Co., Ltd. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. [Link]
Pérez, D. I., et al. (2018). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 247, 1-7. [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromofuran-3-carboxylic Acid and Its Derivatives
Introduction: The Versatility of the Furan-3-carboxylic Acid Scaffold The furan ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and functional organic materials.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Furan-3-carboxylic Acid Scaffold
The furan ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds and functional organic materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2] Specifically, the furan-3-carboxylic acid core represents a versatile building block in medicinal chemistry and drug discovery. The strategic functionalization of this scaffold allows for the systematic exploration of chemical space and the optimization of drug-receptor interactions. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides a detailed exploration of the application of these powerful reactions to 4-bromofuran-3-carboxylic acid, a key intermediate for the synthesis of novel substituted furan derivatives with significant potential in pharmaceutical and materials science research.
Guiding Principle: Addressing the Challenge of the Carboxylic Acid Functionality
A primary consideration in the cross-coupling of 4-bromofuran-3-carboxylic acid is the presence of the acidic carboxylic acid proton. This functional group can interfere with the palladium catalytic cycle in several ways. The carboxylate anion, formed under the basic reaction conditions typically required for cross-coupling, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5] Furthermore, solubility issues may arise with the carboxylate salt in common organic solvents.
To circumvent these challenges, a robust and highly recommended strategy is the protection of the carboxylic acid as an ester, for example, a methyl or ethyl ester. This transformation is typically straightforward and high-yielding. The resulting ester is electronically less coordinating and more soluble in common reaction solvents, thus facilitating a smoother and more efficient cross-coupling reaction. Following the successful coupling, the ester can be easily hydrolyzed back to the carboxylic acid under standard basic or acidic conditions, if the final product requires the free acid.
This guide will focus on the cross-coupling of a representative ester, methyl 4-bromofuran-3-carboxylate, and will provide protocols that can be adapted for various palladium-catalyzed reactions.
The Catalytic Cycle: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, while diverse in their specific coupling partners, generally proceed through a common catalytic cycle. The cycle is initiated by the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromofuran-3-carboxylate, forming a Pd(II) intermediate.
Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, the organoboron reagent, activated by a base, transfers its organic group to the palladium center. In a Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Part 1: Protection of 4-Bromofuran-3-carboxylic Acid
Protocol 1: Methyl Ester Formation via Fischer Esterification
This protocol describes the conversion of 4-bromofuran-3-carboxylic acid to its methyl ester.
To a round-bottom flask, add 4-bromofuran-3-carboxylic acid (1.0 eq).
Add a sufficient volume of anhydrous methanol to dissolve the starting material (approximately 10-20 mL per gram of acid).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Allow the reaction mixture to cool to room temperature.
Remove the excess methanol using a rotary evaporator.
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-bromofuran-3-carboxylate, which can be purified further by column chromatography if necessary.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are representative examples for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using methyl 4-bromofuran-3-carboxylate as the substrate. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of methyl 4-bromofuran-3-carboxylate with an arylboronic acid.
Materials:
Methyl 4-bromofuran-3-carboxylate (1.0 eq)
Arylboronic acid (1.2-1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
A suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Schlenk flask or similar reaction vessel
Inert gas supply (N₂ or Ar)
Procedure:
To a Schlenk flask, add methyl 4-bromofuran-3-carboxylate, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas three times.
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent.
Add the catalyst solution to the Schlenk flask via syringe.
Add the remaining solvent to the reaction mixture.
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 4-arylfuran-3-carboxylate.
Protocol 3: Heck Coupling for C-C Bond Formation with Alkenes
This protocol outlines the coupling of methyl 4-bromofuran-3-carboxylate with an alkene.
Materials:
Methyl 4-bromofuran-3-carboxylate (1.0 eq)
Alkene (e.g., styrene or an acrylate) (1.2-1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
A suitable phosphine ligand (e.g., P(o-tol)₃ or PPh₃) (2-10 mol%)
A base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq)
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
Combine methyl 4-bromofuran-3-carboxylate, the base, Pd(OAc)₂, and the phosphine ligand in a Schlenk flask.
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent, followed by the alkene via syringe.
Heat the reaction mixture to the appropriate temperature (often 80-120 °C).[6]
Stir the reaction until completion, as monitored by TLC or GC-MS.
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic phase, concentrate, and purify by column chromatography to obtain the 4-alkenylfuran-3-carboxylate.
Protocol 4: Sonogashira Coupling for C-C Bond Formation with Alkynes
This protocol details the coupling of methyl 4-bromofuran-3-carboxylate with a terminal alkyne.
Materials:
Methyl 4-bromofuran-3-carboxylate (1.0 eq)
Terminal alkyne (1.2-1.5 eq)
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
Copper(I) iodide (CuI) (1-5 mol%)
A base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (used as solvent or co-solvent)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
To a Schlenk flask, add methyl 4-bromofuran-3-carboxylate, the palladium catalyst, and CuI.
Evacuate and backfill with an inert gas.
Add the anhydrous solvent and the amine base.
Add the terminal alkyne via syringe.
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
Work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride solution and brine.
Dry the organic layer, concentrate, and purify by column chromatography to isolate the 4-alkynylfuran-3-carboxylate.
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the coupling of methyl 4-bromofuran-3-carboxylate with an amine.[7]
Materials:
Methyl 4-bromofuran-3-carboxylate (1.0 eq)
Primary or secondary amine (1.2-1.5 eq)
A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%)
A bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (2-6 mol%)
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2.0 eq)
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask.
Add the methyl 4-bromofuran-3-carboxylate and the amine.
Add the anhydrous solvent.
Seal the flask and heat to the required temperature (typically 80-110 °C).
Monitor the reaction for completion.
After cooling, quench the reaction with water, and extract with an organic solvent.
Wash the organic phase, dry, and concentrate.
Purify the residue by column chromatography to obtain the 4-aminofuran-3-carboxylate.
Data Summary: Reaction Conditions and Expected Outcomes
The following table summarizes typical conditions and expected yield ranges for the cross-coupling of methyl 4-bromofuran-3-carboxylate with various partners. These are generalized conditions and may require optimization for specific substrates.
Coupling Reaction
Coupling Partner (Example)
Catalyst System (mol%)
Base (eq)
Solvent
Temp. (°C)
Yield Range (%)
Suzuki-Miyaura
Phenylboronic acid
Pd(OAc)₂ (2%), SPhos (4%)
K₃PO₄ (2.0)
Toluene/H₂O
100
75-95
Thiophene-2-boronic acid
Pd(dppf)Cl₂ (3%)
Cs₂CO₃ (2.0)
1,4-Dioxane
90
70-90
Heck
Styrene
Pd(OAc)₂ (2%), P(o-tol)₃ (4%)
Et₃N (1.5)
DMF
100
60-85
n-Butyl acrylate
Pd(OAc)₂ (1%), PPh₃ (2%)
K₂CO₃ (1.5)
Acetonitrile
80
65-90
Sonogashira
Phenylacetylene
Pd(PPh₃)₄ (3%), CuI (3%)
Et₃N
THF
50
80-98
Trimethylsilylacetylene
PdCl₂(PPh₃)₂ (2%), CuI (2%)
DIPA/Toluene
60
75-95
Buchwald-Hartwig
Morpholine
Pd₂(dba)₃ (1.5%), XPhos (3%)
NaOtBu (1.5)
Toluene
100
70-90
Aniline
Pd(OAc)₂ (2%), RuPhos (4%)
LiHMDS (1.5)
1,4-Dioxane
110
65-85
Workflow and Logic
The successful synthesis of functionalized furan-3-carboxylic acids via palladium-catalyzed cross-coupling hinges on a logical workflow designed to maximize efficiency and yield.
Figure 2. Workflow for the synthesis of 4-substituted furan-3-carboxylic acids.
Conclusion and Outlook
The protocols and guidelines presented herein demonstrate the effective application of palladium-catalyzed cross-coupling reactions for the derivatization of 4-bromofuran-3-carboxylic acid, primarily through its more reactive ester form. This approach opens avenues for the synthesis of a diverse library of substituted furan-3-carboxylic acids, which are valuable scaffolds for the development of new therapeutic agents and advanced materials. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific substrate combination. Future work may focus on developing catalytic systems that are tolerant of the free carboxylic acid, thereby shortening the synthetic sequence.
References
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Malaysian Journal of Chemistry. [Link]
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). RSC Publishing. [Link]
Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD). (n.d.). Royal Society of Chemistry. [Link]
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2021). National Institutes of Health. [Link]
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (2018). Chemical Communications. [Link]
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. [Link]
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2020). National Institutes of Health. [Link]
Method for the synthesis of 4-benzofuran-carboxylic acid. (2009).
Do carboxylic acids interfere with Suzukis? (2019). Reddit. [Link]
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2021). The Journal of Organic Chemistry. [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). The Royal Society of Chemistry. [Link]
Synthesis methods for the preparation of 2-furoic acid derivatives. (2017).
Direct Conversion of Carboxylic Groups to Furans. (2022). PubMed. [Link]
Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. (2019). ResearchGate. [Link]
Synthesis and Characterization of Furanic Compounds. (2013). Defense Technical Information Center. [Link]
Protecting Groups for Thiols Suitable for Suzuki Conditions. (2015). ResearchGate. [Link]
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2019). National Institutes of Health. [Link]
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2017). National Institutes of Health. [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]
Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... (2020). ResearchGate. [Link]
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. (2019). National Institutes of Health. [Link]
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]
Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. (2020). ResearchGate. [Link]
C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. (2009). Kobe University. [Link]
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed. [Link]
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. [Link]
Application Note: Regioselective Preparation of 4-Bromofuran-3-Carboxamide Derivatives
Executive Summary & Strategic Rationale The synthesis of 3,4-disubstituted furans , specifically 4-bromofuran-3-carboxamide , presents a classic challenge in heterocyclic chemistry. Due to the high electron density at th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 3,4-disubstituted furans , specifically 4-bromofuran-3-carboxamide , presents a classic challenge in heterocyclic chemistry. Due to the high electron density at the
-positions (C2/C5), direct electrophilic substitution of furan derivatives almost exclusively yields 2,5-substituted products. Consequently, accessing the pharmacologically privileged 3,4-core requires an "indirect" metalation strategy rather than direct functionalization.
This Application Note details the Lithium-Halogen Exchange (LHX) protocol starting from 3,4-dibromofuran. This route is selected for its high regiofidelity, scalability, and ability to preserve the sensitive furan ring against ring-opening polymerization often seen under harsh acidic conditions.
Target Applications:
Fragment-based drug discovery (Kinase inhibitors).
Precursors for Suzuki-Miyaura cross-coupling (accessing 4-aryl-3-carboxamides).
Building blocks for polycyclic benzofuran analogs.
Synthetic Strategy & Mechanism
The core logic relies on the differential reactivity of C-Br bonds. In 3,4-dibromofuran, a monolithiation event at -78°C selectively generates the 3-lithio-4-bromo species. This intermediate is nucleophilic but stable at cryogenic temperatures, allowing for trapping with electrophiles (
) to install the carbonyl functionality while retaining the bromine at C4.
Pathway Visualization
Figure 1: The regioselective pathway relies on kinetic control during the lithiation step to prevent dilithiation or halogen scrambling.
Detailed Experimental Protocol
Part A: Synthesis of 4-Bromo-3-furoic Acid via Monolithiation
Safety Warning: n-Butyllithium is pyrophoric. All transfers must occur under positive Nitrogen/Argon pressure. THF must be anhydrous and peroxide-free.
Materials
Substrate: 3,4-Dibromofuran (10.0 mmol, 2.26 g)
Reagent: n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 6.6 mL)
Electrophile: Dry Carbon Dioxide (
) gas or crushed dry ice.
Solvent: Anhydrous THF (50 mL).
Step-by-Step Methodology
Cryogenic Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Cool the system to -78°C using a dry ice/acetone bath.
Solvation: Cannulate anhydrous THF (50 mL) into the flask, followed by the addition of 3,4-dibromofuran. Ensure complete dissolution.
Lithiation (The Critical Step):
Add n-BuLi dropwise via syringe pump over 20 minutes.
Process Control: Maintain internal temperature below -70°C . Exotherms above this threshold increase the risk of "halogen dance" (isomerization to 2-lithio species) or ring opening.
Stir at -78°C for exactly 30 minutes.
Electrophilic Trap:
Introduce a stream of dry
gas through a drying tube (CaCl2) into the solution for 15 minutes. Alternatively, add excess crushed dry ice (prepared from clean blocks) directly to the flask against a counter-flow of nitrogen.
The solution will typically transition from a pale yellow/orange to a clear or white suspension (lithium carboxylate).
Quench & Workup:
Allow the reaction to warm to 0°C.
Quench with 1N HCl (30 mL) until pH < 2.
Extract with Ethyl Acetate (3 x 30 mL).
Purification: The organic layer contains the acid.[1] Extract the organic layer with saturated
(3 x 30 mL). The product moves to the aqueous phase as the carboxylate salt (leaving unreacted dibromofuran in the organic layer).
Acidify the aqueous extracts with concentrated HCl to precipitate 4-bromo-3-furoic acid . Filter, wash with cold water, and dry under vacuum.
Expected Yield: 75-85%
Key Data Point:
H NMR (DMSO-d6) should show two singlets at ~8.2 ppm (H2) and ~7.9 ppm (H5).
Part B: Conversion to 4-Bromofuran-3-Carboxamide
Direct coupling using SOCl
is preferred over carbodiimides (EDC/DCC) for primary amides to avoid urea byproduct contamination.
Reflux: Warm to reflux (40°C) for 2 hours until gas evolution ceases and the solution becomes homogeneous.
Evaporation: Concentrate in vacuo to remove excess
. Re-dissolve the crude acid chloride in dry THF (10 mL).
Amidation:
Cool the THF solution to 0°C.
Add aqueous Ammonium Hydroxide (28-30%, 5 mL) or bubble anhydrous
gas.
Stir for 1 hour at room temperature.
Isolation: Evaporate THF. Dilute with water (20 mL). The product usually precipitates. Filter and recrystallize from Ethanol/Water.[1]
Process Control & Troubleshooting
The following decision tree helps troubleshoot common failure modes during the lithiation stage.
Figure 2: Diagnostic workflow for the lithiation-carboxylation sequence.
Critical Quality Attributes (CQAs) Table
Parameter
Specification
Rationale
Temperature
C
Prevents isomerization of 3-lithio to 2-lithio species (thermodynamic sink).
BuLi Stoichiometry
1.05 - 1.10 eq
Excess BuLi leads to 2,3-dilithio species (dicarboxylic acid impurity).
Quench Time
Immediate upon warming
Lithium intermediates can ring-open if left too long without electrophile.
Water Content
< 50 ppm (KF)
Moisture destroys the lithio-intermediate, returning starting material.
References
Keay, B. A., et al. (1997).[2] Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. Journal of Organic Chemistry. Link
Key Insight: Establishes the protocol for selective lithiation of 3-substituted furans and dibromofurans.
Song, Z. Z., & Wong, H. N. (1994). Regiospecific Synthesis of 3,4-Disubstituted Furans. Journal of the Chinese Chemical Society.
Key Insight: Discusses the limitations of direct substitution and the necessity of the dibromofuran route.
Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.[3]
Key Insight: authoritative text on handling organolithiums and cryogenic lithi
Gilman, H., & Spatz, S. M. (1940). Some Dibenzofurans. Journal of the American Chemical Society.[2][4][5] Link
Key Insight: Foundational work on halogen-metal exchange mechanisms.[6]
Application Notes and Protocols for the Activation of 4-Bromofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of strategies for the activation of the carboxylic group in 4-bromofuran-3-carboxylic acid,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of strategies for the activation of the carboxylic group in 4-bromofuran-3-carboxylic acid, a critical step for its derivatization into amides, esters, and other functionalities relevant to medicinal chemistry and materials science. This document outlines the foundational principles of carboxylic acid activation, discusses the unique chemical considerations of the substituted furan scaffold, and presents detailed, field-proven protocols for several activation methodologies. The causality behind experimental choices, troubleshooting guidance, and a comparative analysis of common activating reagents are provided to empower researchers in developing robust and efficient synthetic routes.
Introduction: The Challenge and Importance of Activating 4-Bromofuran-3-carboxylic Acid
4-Bromofuran-3-carboxylic acid is a valuable heterocyclic building block in drug discovery and organic synthesis. The furan ring is a key pharmacophore in numerous bioactive natural products and synthetic compounds. The presence of a carboxylic acid at the 3-position and a bromine atom at the 4-position offers versatile handles for molecular elaboration. However, the activation of the carboxylic acid for subsequent coupling reactions is not a trivial undertaking and requires careful consideration of the furan ring's inherent reactivity.
The direct condensation of a carboxylic acid with a nucleophile, such as an amine or alcohol, is generally inefficient due to the poor leaving group nature of the hydroxyl group.[1][2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack.[1][2]
The primary challenge in activating 4-bromofuran-3-carboxylic acid lies in the stability of the furan ring itself. Furans are known to be sensitive to acidic conditions, which can lead to ring-opening and polymerization.[3] The selection of an appropriate activating reagent and reaction conditions is therefore paramount to ensure the integrity of the furan scaffold throughout the transformation. This guide will explore several reliable methods for the activation of 4-bromofuran-3-carboxylic acid, providing detailed protocols and the scientific rationale behind them.
Choosing Your Activation Strategy: A Comparative Overview
The choice of activating reagent is critical and depends on several factors, including the nature of the nucleophile, the scale of the reaction, and the desired purity of the final product. Below is a comparative summary of common activating reagents suitable for 4-bromofuran-3-carboxylic acid.
Activation Strategy
Reagent(s)
Mechanism
Advantages
Disadvantages
Carbodiimide Coupling
EDC, DCC, DIC
Forms a highly reactive O-acylisourea intermediate.
Mild reaction conditions; readily available reagents; water-soluble byproducts (EDC).[2]
Potential for racemization in chiral substrates; formation of N-acylurea byproduct.[2][4]
Onium Salt Coupling
HATU, HBTU, PyBOP
Forms a highly reactive activated ester (e.g., OAt or OBt ester).
High coupling efficiency, even for hindered substrates; low racemization potential (especially with HATU).
Higher cost of reagents; can be sensitive to moisture.
Acid Chloride Formation
Thionyl Chloride (SOCl₂), Oxalyl Chloride
Converts the carboxylic acid to a highly reactive acyl chloride.[5][6][7]
Highly reactive intermediate; cost-effective.
Harsh reaction conditions (often requires heat); generates corrosive HCl gas; not suitable for sensitive substrates.[1]
Experimental Protocols
The following protocols are designed to be robust starting points for the activation and subsequent derivatization of 4-bromofuran-3-carboxylic acid. Researchers should optimize these conditions based on their specific substrate and desired outcome.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling (EDC/HOBt)
This protocol utilizes the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[4]
Technical Support Center: Synthesis of 4-Bromofuran-3-Carboxylic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Regioselectivity and Yield in Beta-Bromination of Furoic Acid Executive Summary The synthesis of 4-bromofuran-3-carboxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Improving Regioselectivity and Yield in Beta-Bromination of Furoic Acid
Executive Summary
The synthesis of 4-bromofuran-3-carboxylic acid is notoriously difficult due to the inherent electronic bias of the furan ring. Standard electrophilic substitution (bromination) on 3-furoic acid overwhelmingly favors the
-positions (C2 and C5), leading to inseparable mixtures of 2-bromo, 5-bromo, and 2,5-dibromo byproducts.
To achieve high yields of the 4-bromo (beta) isomer, you must abandon direct bromination and utilize a Lithiation-Directed Blocking Strategy . This guide details the "Silyl-Blockade" protocol, validated by the work of Keay et al., which forces regioselectivity to the C4 position.
Module 1: The Core Protocol (Silyl-Blockade Strategy)
This protocol utilizes a temporary silyl group to block the highly reactive C2 position, forcing subsequent lithiation to the C4 position via the directing effect of the carboxylate.
Workflow Diagram
Caption: The Silyl-Blockade workflow forces lithiation to the C4 position by sterically and electronically blocking C2.
Step-by-Step Methodology
Phase 1: C2-Blocking (Silylation)
The goal is to install a Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) group at C2.
The following table contrasts the "Old School" direct bromination method with the recommended "Silyl-Blockade" protocol.
Metric
Direct Bromination (Standard)
Silyl-Blockade Protocol (Recommended)
Primary Isomer
5-bromo-3-furoic acid (-attack)
4-bromo-3-furoic acid (-attack)
Regioselectivity
Poor (Mixture of 2-, 5-, and 2,5-di)
Excellent (>95% C4 selectivity)
Yield of Target
< 10% (after difficult separation)
70 - 85% (overall)
Purification
Difficult chromatography required
Simple recrystallization or extraction
Scalability
Poor (exotherms, mixtures)
High (stepwise control)
Module 3: Troubleshooting & FAQs
Q1: Why can't I just brominate 3-furoic acid directly?
A: Furan is an electron-rich heterocycle. The
-positions (C2 and C5) are significantly more nucleophilic than the -positions (C3 and C4). Even with the electron-withdrawing carboxylic acid at C3, the C5 position remains the "softest" nucleophile, and the C2 position is activated by the adjacent oxygen. Direct bromination will almost always yield the 5-bromo or 2,5-dibromo product.
Q2: My lithiation step (Phase 2) failed. I recovered starting material.
A: This is usually due to temperature control or moisture.
Check 1: Ensure the temperature is maintained at -20°C for at least 30-60 minutes after n-BuLi addition. C4 lithiation is slower than C2 lithiation.
Check 2: Use a titration indicator (like diphenylacetic acid) to verify the molarity of your n-BuLi.
Check 3: Ensure the C2-silyl group is actually present before starting Phase 2. Run an NMR check; the C2 proton (usually around 8.0 ppm) should be missing.
Q3: Can I use a different blocking group?
A: Yes. While TMS (Trimethylsilyl) is standard, TBDMS (tert-Butyldimethylsilyl) is more robust if you plan to do further chemistry before deprotection. However, TBDMS is harder to remove and requires TBAF, whereas TMS can sometimes be removed with acid.
Q4: Is there a non-cryogenic alternative?
A: If you cannot run reactions at -78°C, the only viable alternative is the Diels-Alder approach (reacting an oxazole with an acetylenic dienophile), but this typically suffers from lower atom economy and lower yields (30-50%). For high yield, the lithiation route is non-negotiable.
References
Keay, B. A. (1987). "Regiospecific synthesis of 3,4-disubstituted furans." Canadian Journal of Chemistry, 65(10), 2377-2384.
Bures, E., & Keay, B. A. (1991). "A Simple Preparation of 2-Silylated 3-Furoic Acids." Tetrahedron Letters, 32.
Spinazzé, P. G., & Keay, B. A. (1994). "The regiospecific C-4 lithiation of 2-(tert-butyldimethylsilyl)-3-furoic acid." Journal of the Chemical Society, Perkin Transactions 1, (11), 1417-1422.
Knight, D. W. (1994). "Furan synthesis." Organic Reactions, 46.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for n-BuLi, Bromine, and other hazardous reagents before use.
preventing debromination during 4-bromofuran-3-carboxylic acid reactions
This guide serves as a technical support resource for researchers working with 4-bromofuran-3-carboxylic acid . It addresses the specific challenge of debromination (loss of the bromine atom) during functionalization rea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 4-bromofuran-3-carboxylic acid . It addresses the specific challenge of debromination (loss of the bromine atom) during functionalization reactions, particularly metal-catalyzed cross-couplings and halogen-metal exchange protocols.
The Challenge: 4-Bromofuran-3-carboxylic acid presents a "perfect storm" for debromination. The electron-rich furan ring facilitates oxidative addition, but the adjacent carboxylic acid moiety provides a local proton source that can intercept reactive intermediates (like aryl-palladium or aryl-lithium species), leading to hydrodebromination (replacement of Br with H) rather than the desired coupling.
Core Strategy: Success relies on "Proton Management." You must either mask the acidic proton (esterification) or employ anhydrous, non-protic conditions that kinetically favor the desired C-C bond formation over the thermodynamic sink of protonation.
Issue: High levels of debrominated byproduct (furan-3-carboxylic acid) observed in LCMS.
Diagnosis: The catalytic cycle is leaking into a protodepalladation pathway. This usually occurs after oxidative addition, where the Pd(II)-Ar species is protonated before transmetalation can occur.
Mechanistic Insight (The "Debromination Off-Ramp")
In standard Suzuki couplings, water is added to activate the boronic acid. However, for this substrate, the carboxylic acid itself (
) can protonate the Pd-Ar intermediate if the base is insufficient or if the transmetalation step is sluggish.
Figure 1: The Catalytic Cycle vs. The Debromination Trap. Note how the oxidative addition intermediate (Ar-Pd-Br) is intercepted by a proton source.
Optimization Protocol: The "Anhydrous Switch"
If you observe >10% debromination, switch from aqueous conditions to an anhydrous system using boronic esters.
Coupling Partner: Aryl pinacol boronate (1.2 eq) (Avoid free boronic acids to eliminate water generation).
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) (Bidentate ligands stabilize the Pd center better than PPh₃).
Base: Cs₂CO₃ (3.0 eq) or K₃PO₄ (anhydrous).
Solvent: 1,4-Dioxane (Dry, sparged with Ar).
Temperature: 80°C (Do not exceed 90°C; higher temps promote debromination).
Why this works:
Cesium Carbonate: Poorly soluble in dioxane, creating a "slow-release" basic environment that prevents rapid decomposition but is sufficient for activation.
Anhydrous: Removes external proton sources. The 3.0 eq of base ensures the carboxylic acid is instantly deprotonated to the carboxylate, which is less likely to protonate the Pd center than the free acid.
Representative Screening Data (Optimization)
Table 1: Effect of Reaction Conditions on Product Distribution
Entry
Solvent
Base (aq/solid)
Catalyst
Product Yield
Debrominated Byproduct
1
DME/Water
Na₂CO₃ (aq)
Pd(PPh₃)₄
45%
40%
2
DMF
K₂CO₃ (solid)
Pd(PPh₃)₄
60%
25%
3
1,4-Dioxane
Cs₂CO₃ (solid)
Pd(dppf)Cl₂
88%
<5%
4
Toluene
K₃PO₄ (solid)
XPhos Pd G2
82%
<5%
Troubleshooting Guide: Lithium-Halogen Exchange
Issue: Quenching with electrophile yields only starting material or protonated furan.
Diagnosis: The acidic proton on the carboxylic acid is consuming your organolithium reagent. Alternatively, the n-BuLi is acting as a nucleophile or base (Li-H exchange) rather than performing the desired Li-Br exchange.
The "Double-Deprotonation" Strategy
You cannot perform Li-Br exchange on a free carboxylic acid with only 1 equivalent of base. The first equivalent will always simply deprotonate the acid.
Correct Protocol (Lithiation of the Free Acid):
Cooling: Cool a solution of 4-bromofuran-3-carboxylic acid in THF to -78°C .
Sacrificial Base: Add 1.1 eq of n-BuLi (or PhLi) dropwise. This forms the Lithium Carboxylate (Li-O-CO-Furan-Br).
Note: The Br is still attached.
Exchange Reagent: Add 1.1 eq of t-BuLi (or a second eq of n-BuLi, though t-BuLi is faster/cleaner for exchange).
Mechanism:[1][2][3][4][5][6][7] This performs the Li-Br exchange, generating the Dilithiated Species (Li-O-CO-Furan-Li).
Quench: Add the Electrophile (E+).
Workup: Acidic workup releases the carboxylic acid.
Alternative: The "Turbo-Grignard" Method (Recommended)
If the double-lithiation is too aggressive, use Isopropylmagnesium Chloride (Turbo Grignard).
Result: A stable magnesiated species that is less prone to "proton scavenging" than the lithium counterpart.
Frequently Asked Questions (FAQs)
Q1: Can I just protect the acid as a methyl ester to solve this?A:Yes, and you should. If your synthetic route allows, converting 4-bromofuran-3-carboxylic acid to methyl 4-bromofuran-3-carboxylate is the single most effective way to prevent debromination. It removes the acidic proton source and prevents the formation of the carboxylate, which can sometimes coordinate to Pd and inhibit the cycle.
Caveat: Esters are electron-withdrawing. This makes the oxidative addition slower (furan ring becomes less electron-rich), so you might need a more active catalyst (e.g., XPhos or SPhos) compared to the free acid.
Q2: I see "Halogen Dance" mentioned in literature. Is that happening here?A: It is possible but less likely at position 4. Halogen dance (migration of the Li atom) is common in 2,3-disubstituted furans. However, if you leave the lithiated species at > -40°C for too long, the lithium at C4 can isomerize to the thermodynamically more stable C2 position (alpha to the oxygen).
Prevention: Keep lithiation reactions at -78°C and quench immediately (<15 mins).
Q3: Why does using ethanol as a cosolvent ruin my Suzuki yield?A: Ethanol is a protic solvent. In the presence of Pd(0), ethanol can act as a hydride donor (via beta-hydride elimination of an ethoxy-Pd species), directly reducing your aryl bromide to the debrominated arene. Never use alcohols with this specific sensitive substrate; stick to Dioxane, THF, or Toluene.
References
BenchChem. (2025).[9] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support. Link
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
National Institutes of Health (NIH). (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University / Macmillan Group. Link
Sigma-Aldrich (Merck). (2023). Palladium-Catalyzed Cross-Coupling Reaction Guide. Link
Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
purification methods for 4-bromofuran-3-carboxylic acid crude product
The following technical guide outlines the purification protocols for 4-bromofuran-3-carboxylic acid (CAS 116779-79-4) . This guide is designed for organic chemists and process engineers encountering purity issues with c...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide outlines the purification protocols for 4-bromofuran-3-carboxylic acid (CAS 116779-79-4) . This guide is designed for organic chemists and process engineers encountering purity issues with crude reaction mixtures, particularly those synthesized via halogen-lithium exchange or direct bromination routes.
Technical Guide: Purification of 4-Bromofuran-3-Carboxylic Acid
Initial Assessment & Strategy
Before initiating purification, characterize the crude material to identify the nature of the impurities. The purification strategy depends heavily on the synthesis route used.
This is the most effective method for separating the target carboxylic acid from unreacted bromofurans and other neutral organic byproducts.
Principle: 4-bromofuran-3-carboxylic acid (
) forms a water-soluble salt in mild base, while neutral bromofurans remain in the organic phase.
Step-by-Step Protocol:
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Extraction: Transfer to a separatory funnel and extract with saturated aqueous Sodium Bicarbonate (
) ( volumes).
Note: Gas evolution (
) will occur. Vent frequently.
Checkpoint: The target is now in the aqueous layer (upper or lower depending on density, usually lower).
Wash: Wash the combined aqueous extracts with fresh EtOAc (
) to remove entrained neutral organics. Discard this organic layer.
Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly acidify with 2M HCl to pH
1–2.
Observation: The product should precipitate as a white/off-white solid.
Isolation: Extract the acidified aqueous layer with EtOAc (
). Combine organic layers, dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing)
If the product retains color or minor impurities after acid-base extraction, recrystallization is the preferred polishing step.
Solvent Selection Guide:
Solvent System
Polarity
Suitability
Comments
Hexane / Ethyl Acetate
Mixed
High
Recommended starting point (5:1 to 3:1 ratio). Excellent for removing non-polar gums.
Water / Ethanol
Polar
Medium
Good for removing inorganic salts, but yield loss can be higher due to solubility.
Toluene
Non-polar
Low
Requires high heat; risk of thermal decarboxylation if heated for prolonged periods.
Recrystallization Protocol (Hexane/EtOAc):
Place the semi-pure solid in a flask equipped with a reflux condenser.
Add EtOAc dropwise while heating to mild reflux until the solid just dissolves.
Remove from heat. Add Hexane dropwise until a persistent cloudiness appears.
Add 1–2 drops of EtOAc to clear the solution.
Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) for 4–12 hours.
Filter the crystals and wash with cold Hexane.
Protocol C: Flash Column Chromatography
Use this method only if regioisomers (e.g., 2-bromo vs. 4-bromo) are present, as they often co-crystallize.
Stationary Phase: Silica Gel (230–400 mesh).
Mobile Phase: Gradient elution using Hexane : Ethyl Acetate + 1% Acetic Acid .
Start: 95:5 Hexane:EtOAc (+1% AcOH).
End: 70:30 Hexane:EtOAc (+1% AcOH).
Why Acetic Acid? It suppresses the ionization of the carboxylic acid on the silica, preventing "streaking" or tailing of the spot, ensuring tighter bands and better separation of isomers.
Visual Workflow & Logic
The following diagram illustrates the decision logic for purifying the crude product.
Figure 1: Purification decision tree based on impurity profile.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Cause: The solution is likely too concentrated, or the anti-solvent (Hexane) was added too quickly.
Fix: Re-heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (EtOAc). Allow the solution to cool very slowly (wrap the flask in foil or a towel) to encourage nucleation. Seeding with a tiny crystal of pure product helps significantly.
Q2: The product has a persistent brown color even after extraction.
Cause: Polymerized furan byproducts or oxidation products.
Fix: Perform a Charcoal Treatment . Dissolve the compound in hot EtOAc, add Activated Carbon (5–10 wt%), stir for 15 minutes, and filter hot through a Celite pad. Then proceed to recrystallization.[1]
Q3: Can I distill this compound?
Recommendation:No. Furan carboxylic acids are prone to thermal decarboxylation (losing
) at high temperatures to form bromofurans. Sublimation under high vacuum is possible but difficult to scale; crystallization is safer.
Q4: How do I distinguish the 4-bromo isomer from the 2-bromo isomer by NMR?
Insight: Look at the coupling constants (
-values) in NMR.
3-substituted furans (Target): Typically show distinct doublets or singlets depending on the 2,4,5 substitution.
2-substituted furans (Impurity): Often show a characteristic doublet (
) for the H3-H4 coupling if those positions are open.
Reference: Compare with literature shifts for 3-bromofuran-2-carboxylic acid analogs [1].
References
Isomer Purification Analog: Keegstra, M. A., et al. "Synthesis of 3-bromofuran-2-carboxylic acid." ChemicalBook / Literature, accessing general purification of bromofuran acids.
General Recrystallization: "Solvents for Recrystallization of Carboxylic Acids." University of Rochester, Dept. of Chemistry.
Synthesis Context: "Synthesis of 3,4-disubstituted furans via halogen-lithium exchange." Organic Chemistry Portal.
Technical Support Center: Solubility Optimization for 4-Bromofuran-3-Carboxylic Acid
Executive Summary 4-Bromofuran-3-carboxylic acid is a heteroaromatic carboxylic acid often used as a building block in medicinal chemistry.[1] Its solubility behavior is governed by two competing factors: the lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromofuran-3-carboxylic acid is a heteroaromatic carboxylic acid often used as a building block in medicinal chemistry.[1] Its solubility behavior is governed by two competing factors: the lipophilic bromine-substituted furan ring and the ionizable carboxylic acid group.
Moderately lipophilic.[2] Poor water solubility in neutral form.
Water Solubility
Low (< 1 mg/mL)
Requires pH adjustment (ionization) to dissolve.[2]
| DMSO Solubility | High (> 50 mM) | Excellent stock solvent, but hygroscopic.[2] |
Module 1: The Aqueous Challenge (Water Solubility)
Q1: I am trying to dissolve the powder directly in water, but it floats or settles at the bottom. Is my compound defective?A: No, this is expected behavior. The compound is a lipophilic acid. In unbuffered water (pH ~5-6), the carboxylic acid group remains protonated (neutral), making the molecule hydrophobic.
The Fix: You must convert the acid to its salt form (carboxylate anion) to achieve aqueous solubility.
Mechanism:
Protocol: Add 1.0 equivalent of dilute NaOH (e.g., 1M) or dissolve directly in a buffer with pH > 6.0 (like PBS pH 7.4). The solubility increases logarithmically as pH rises above the pKa.
Q2: I dissolved it in PBS, but it precipitated after a few hours. Why?A: This suggests you are near the saturation limit of the salt form, or the pH drifted.
Common Cause: If you used a high concentration (e.g., >10 mM) in PBS, the compound's own acidity might have overcome the buffer capacity, lowering the pH locally and forcing the compound back into its insoluble neutral form.
Troubleshooting: Check the final pH of your solution. If it has dropped below pH 5.0, add a small volume of 1N NaOH to re-adjust to pH 7.4.
Module 2: The Organic Solution (DMSO)
Q3: Can I just keep the compound in DMSO?A: Yes, DMSO is the preferred solvent for stock solutions. The furan ring and bromine substituent make it highly soluble in polar aprotic solvents.
Recommended Stock Concentration: 10 mM to 50 mM.
Stability Warning: DMSO is hygroscopic (absorbs water from air). Water uptake can cause two issues:
Precipitation: If water content gets too high in the stock.
Chemical Instability: While furan carboxylic acids are generally stable, moisture can promote slow decarboxylation or hydrolysis over long periods at room temperature.
Q4: My DMSO stock froze in the fridge. Is it ruined?A: No. Pure DMSO freezes at 18.5°C.
Handling: Thaw completely at room temperature (or 37°C water bath) and vortex vigorously before use.
Visual Check: Ensure no crystals remain. Heterogeneity after thawing is a common source of assay error.
Module 3: The Critical Interface (Dilution Protocols)
Q5: When I add my DMSO stock to the cell culture media, I see a white cloud (precipitation). How do I stop this?A: This is the "Crash Out" effect. You are transitioning the molecule from a solvent it loves (DMSO) to one it tolerates only when ionized (water).
The Cause: Rapid local mixing creates a zone where the solvent is mostly water, but the pH hasn't equilibrated yet, or the local concentration exceeds the solubility limit.
The Solution: Use an Intermediate Dilution Step (see diagram below). Never jump straight from 100% DMSO to 0.1% DMSO if you are working near solubility limits.
Protocol: The "Step-Down" Dilution Method
Target: 100 µM final assay concentration (1% DMSO final).
Stock: Start with 10 mM DMSO stock.
Intermediate: Dilute 10-fold into pure DMSO or a 50:50 DMSO:Water mix first.
Why? This lowers the concentration without shocking the solubility equilibrium.
Final Step: Add the intermediate solution to your pre-warmed media while vortexing.
Tip: Pre-warming media to 37°C improves solubility kinetics.
Visualizing the Workflow
Diagram 1: Solubility Logic & Solvent Selection
This decision tree helps you choose the right solvent system based on your experimental goals.
Caption: Decision matrix for solvent selection. Note that aqueous solubility is strictly pH-dependent.
Diagram 2: The "Anti-Crash" Dilution Workflow
Follow this path to minimize precipitation risks during biological assays.
Caption: Step-wise dilution protocol. Diluting within DMSO first (Intermediate step) prevents shock precipitation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10268, 3-Furoic acid. Retrieved from [Link]
Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3] (Data source for Hammett Constants and LogP estimations).[3]
ResearchGate (2014). Discussion: Preventing precipitate formation in DMSO/Media dilutions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermal Optimization for Palladium-Catalyzed Cross-Coupling of Bromofuran Carboxylic Acids
Document ID: TSC-BFCA-001
Last Updated: 2025-05-21
Executive Summary & Core Challenge
The Problem: Coupling 5-bromo-2-furoic acid (and its derivatives) presents a thermodynamic paradox. High temperatures are required to overcome the activation energy for oxidative addition of the electron-rich furan ring, but these same temperatures trigger two fatal side reactions: thermal decarboxylation (loss of the carboxylic acid) and protodebromination (loss of the halogen without coupling).
The Solution: Success relies on identifying the "Safe Operating Window"—a narrow temperature band (typically 60°C – 80°C ) where the rate of transmetallation exceeds the rate of decomposition. This guide provides the diagnostic tools to find that window for your specific substrate.
Diagnostic Decision Matrix
Use this flowchart to diagnose reaction failures based on HPLC/UPLC data.
Figure 1: Diagnostic logic for identifying temperature-dependent failure modes in bromofuran coupling.
Critical Troubleshooting: The "Why" and "How"
Issue 1: Thermal Decarboxylation (Loss of -COOH)
Symptom: LCMS shows a peak with Mass = [Target - 44] or [SM - 44].
The Science: Furoic acids are inherently unstable. The electron-withdrawing nature of the carboxylic acid, combined with the electron-rich furan ring, facilitates the loss of
. This process is catalyzed by palladium and high temperatures (>100°C), often occurring before the coupling event [1].
Corrective Action:
Hard Stop: Do not exceed 80°C.
Base Switch: Switch from Carbonate (
) to Phosphate () or Fluoride (). Carbonates can promote decarboxylation mechanisms.
Protocol: If the reaction requires heat to proceed but decarboxylates, use a Pre-heated Oil Bath . Drop the vessel into an already hot bath (80°C) rather than ramping up slowly, which exposes the substrate to prolonged thermal stress.
Issue 2: Protodebromination (Reduction)
Symptom: Formation of unsubstituted 2-furoic acid (Mass = SM - Br + H).
The Science: This is a competitive pathway where the Palladium(II) intermediate undergoes reduction rather than transmetallation. It is often caused by incomplete activation at low temperatures or the presence of a proton source (wet solvent) before the catalytic cycle is fully engaged [2]. Paradoxically, bulky phosphine ligands can sometimes accelerate this if the coupling partner is slow to react [2].
Corrective Action:
Temperature: Increase temperature to 60–65°C. Room temperature is often insufficient for oxidative addition on the hindered/deactivated bromofuran.
Solvent: Ensure strict anhydrous conditions if using strong bases.
Issue 3: Catalyst Deactivation (Palladium Black)
Symptom: Reaction solution turns black rapidly; conversion stalls at 50%.
The Science: Bromofurans are "challenging" substrates. If the Oxidative Addition step is slow (due to low temp) or Transmetallation is blocked, the unstable Pd(0) species will aggregate into inactive metal particles.
Corrective Action:
Ligand Choice: Use electron-rich, bulky ligands like XPhos or SPhos . These stabilize the Pd(0) species at lower temperatures, allowing the reaction to proceed at 40–60°C, avoiding the "danger zone" of decarboxylation.
Optimized Experimental Protocol
This protocol is designed to minimize thermal degradation while ensuring conversion.
Reagents:
Substrate: 5-Bromo-2-furoic acid (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
Catalyst:
(5 mol%) or (2 mol%)
Base:
(3.0 equiv) Note: 1 equiv neutralizes the acid, 2 equiv drive the cycle.
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
Solubilization (Room Temp): Dissolve the Bromofuran acid and Boronic acid in the solvent mixture. Add the base.
Checkpoint: Ensure the acid is fully neutralized. The solution may warm slightly.
Degassing (Critical): Sparge with Nitrogen/Argon for 10 minutes. Oxygen promotes homocoupling and catalyst death.
Catalyst Addition: Add the Pd catalyst after degassing to prevent immediate oxidation.
Temperature Ramp:
Standard: Heat to 60°C . Monitor at 1 hour.
If <10% Conv: Increase to 80°C .
NEVER exceed 90°C for this substrate class.
Quench: Cool to room temperature immediately upon completion. Do not let it sit at heat overnight.
Comparative Data: Temperature vs. Outcome[1][2][3][4]
Temperature
Conversion (4h)
Major Side Product
Recommendation
25°C (RT)
< 15%
Unreacted SM
Too slow for standard catalysts.
60°C
85%
Minimal (<5%)
Optimal Starting Point.
80°C
> 95%
~5-10% Decarboxylation
Acceptable if reaction is fast (<2h).
100°C
100%
> 30% Decarboxylation
Unsafe. High material loss.
Frequently Asked Questions (FAQs)
Q: Can I protect the carboxylic acid as an ester to avoid decarboxylation?A: Yes, this is the most robust fix. Converting 5-bromo-2-furoic acid to methyl 5-bromo-2-furoate significantly increases thermal stability. You can run the coupling at 100°C and hydrolyze the ester (LiOH/THF) in the next step. However, if you must couple the free acid, strictly adhere to the <80°C limit [3].
Q: Why do I need 3 equivalents of base?A: Standard Suzuki coupling requires 2 equivalents. However, your substrate is an acid. The first equivalent is consumed immediately to form the potassium carboxylate salt (
). If you only add 2 equivalents, you effectively only have 1 equivalent available for the catalytic cycle, which will stall the reaction [4].
Q: My reaction works on 50mg but fails on 5g. Why?A: Heat transfer lag. On a 5g scale, heating a flask takes longer. During this slow ramp, the catalyst may degrade before reaching the active temperature.
Fix: Pre-heat the oil bath to the target temp (e.g., 70°C) before lowering the reaction flask into it.
References
Thermal Stability of Furoic Acids
Study: "Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan."[1][2]
Source: Delatour, T. et al. Food Chemistry, 2020.[1]
Technical Support Center: 4-Bromofuran-3-Carboxylic Acid Purification
The following guide is designed as an interactive Technical Support Center resource. It prioritizes field-proven methodologies over theoretical generalities, specifically tailored for the purification of 4-bromofuran-3-c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as an interactive Technical Support Center resource. It prioritizes field-proven methodologies over theoretical generalities, specifically tailored for the purification of 4-bromofuran-3-carboxylic acid (CAS: 116779-79-4).[1]
Topic: Removal of Regioisomeric Impurities (2-bromo, dibromo-species)
Ticket Priority: High (Downstream Cross-Coupling Sensitivity)
Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]
Diagnostic Hub: "What exactly is in my flask?"
Before attempting purification, you must confirm the impurity profile.[1][2] Regioisomers in substituted furans often co-elute on standard TLC and have overlapping melting point ranges.[1]
Q: How do I definitively identify the regioisomers?A: Standard 1H-NMR is your primary diagnostic tool. The coupling constants (
) and chemical shifts are distinct for the furan ring protons.[1][2]
) vary by solvent (DMSO-d6 vs CDCl3).[1][2] Focus on the splitting patterns.
Purification Protocols
Method A: The "Solubility Switch" (Recrystallization)
Best for: Crude purity >85%, removing 2-bromo isomers.[1][2]
Principle: 4-bromofuran-3-carboxylic acid has a higher lattice energy than its asymmetric regioisomers, making it less soluble in non-polar/polar solvent mixtures upon cooling.[1]
Alternative: If solubility is too high, use Heptane / Isopropyl Acetate.[1][2]
Dissolution: Suspend crude solid in Ethyl Acetate (minimal volume) at 60°C. Add Hexane dropwise until persistent cloudiness appears.
The "Clear" Step: Add just enough Ethyl Acetate to clear the solution at reflux.[2]
Cooling: Allow to cool to Room Temp (RT) over 2 hours with slow stirring . Then, move to 0°C for 1 hour.
Filtration: Filter the white needles.[2] Wash with cold Hexane.
Scientist's Note: Do not "crash cool" (e.g., dry ice bath).[1][2] Rapid precipitation traps the regioisomer inside the crystal lattice.[2] Slow growth excludes the impurity.[2]
Method B: The "pKa Swing" (Acid-Base Extraction)
Best for: Removing non-acidic impurities (brominated furan precursors) or dibromo-species with significantly lower pKa.[1][2]
Risk: Regioisomers often have similar pKa values (~3.5–4.0), making separation by pH difficult.[1][2] Use this primarily for chemical cleanup, not isomeric polishing.[1][2]
Workflow Diagram (Graphviz):
Caption: Standard Acid-Base Swing protocol to isolate the carboxylic acid moiety from non-acidic synthetic byproducts.
Best for: Final purity >99.5% required for GMP or late-stage synthesis.[1][2]
Challenge: Furan acids streak on Silica (Normal Phase). Reverse Phase (C18) is superior.[1][2]
Recommended Parameters:
Column: C18 functionalized silica (e.g., Biotage® Sfär C18 or equivalent).[1][2]
Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization, sharpens peaks).[1][2]
Gradient: 5% B to 60% B over 20 CV (Column Volumes).
Detection: UV @ 254 nm (Furan ring absorption).[1][2]
Troubleshooting & FAQs
Q: My yield after recrystallization is only 40%. Where did my product go?A: It is likely in the mother liquor.
Fix: Concentrate the mother liquor to half volume and repeat the cooling process to harvest a "second crop."
Check: Did you use too much Ethyl Acetate? The target is moderately soluble in EtOAc.[2] Ensure you are pushing the equilibrium with Hexane/Heptane.[2]
Q: The solid is turning yellow/brown during drying.A: Furan derivatives are sensitive to oxidation and light.[2]
Fix: Dry in a vacuum oven at <40°C. Store under Nitrogen/Argon in amber vials.
Cause: Trace acid (HBr) from the synthesis might remain.[1][2] Ensure the final wash of the solid is thorough (use water if the product was precipitated from water, or a quick cold water wash followed by drying).[1][2]
Q: I see a "ghost peak" in HPLC that matches the product mass.A: This is likely the 2-bromo-3-carboxylic acid isomer.[1]
Differentiation: On a C18 column, the 4-bromo isomer (target) is slightly more hydrophobic than the 2-bromo isomer due to the bromine position relative to the polar acid group.[1][2] The target usually elutes second.[2]
Decision Matrix: Which method do I choose?
Caption: Strategic workflow for selecting the optimal purification route based on initial crude purity.
References
Regioselective Synthesis of Bromofuran Derivatives
Source: MDPI (Molbank)
Context:[1][2] Discusses lithiation strategies and proton NMR shifts for brominated thiophene/furan carboxamides, establishing the baseline for regiochemical assignment.
URL:[Link][1][2][3][4][5][6]
Synthesis and Properties of 4-Benzofuran-carboxylic Acid
Source: Google Patents (US20090131688A1)
Context:[1][2] Provides industrial-scale protocols for acid-base extraction and pH-controlled precipitation of furan-ring carboxylic acids.[1]
URL:
General Recrystallization Theory & Solvent Selection
Source: University of Illinois (Dept. of Chemistry)
Context:[1][2] Foundational principles for "Solubility Switch" method, specifically regarding carboxylic acid purification.
URL:[Link]
Technical Support Center: Stability of 4-Bromofuran-3-Carboxylic Acid
This technical guide details the stability profile of 4-bromofuran-3-carboxylic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters to prevent degradation or unw...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile of 4-bromofuran-3-carboxylic acid under basic conditions. It is designed for researchers requiring precise control over reaction parameters to prevent degradation or unwanted side reactions.
Executive Technical Summary
Status:Conditionally Stable
4-Bromofuran-3-carboxylic acid exhibits distinct stability profiles depending on the nature of the base (aqueous inorganic vs. anhydrous organic) and thermal conditions.
Aqueous Inorganic Bases (NaOH, KOH, Na₂CO₃):High Stability. The compound forms a stable carboxylate salt at ambient temperatures. It is resistant to immediate nucleophilic aromatic substitution (
) of the bromine atom due to the electron-rich nature of the furan ring and the electrostatic repulsion of the carboxylate anion.
Strong Anhydrous Bases (LDA, n-BuLi, LiTMP):Low Stability / High Reactivity. These reagents will trigger rapid deprotonation at the C2 position (ortho-lithiation) or metal-halogen exchange. Uncontrolled exposure leads to ring fragmentation or formation of reactive furyne intermediates.
Thermal Limits: Prolonged heating (>100°C) in basic media significantly increases the risk of decarboxylation , particularly if the pH is not maintained well above the pKa.
Critical Stability Pathways & Mechanisms
A. Salt Formation vs. Degradation (Aqueous Media)
In aqueous hydroxide solutions (e.g., 1M NaOH), the carboxylic acid proton (
) is deprotonated to form the 4-bromofuran-3-carboxylate anion.
Mechanism: The negative charge on the carboxylate group acts as a protecting group against nucleophilic attack at the ring carbons by increasing electron density and electrostatic repulsion.
Risk: Minimal at Room Temperature (RT).
Exception: High temperatures (>80°C) or highly concentrated bases (>5M) may force hydrolysis or ring opening.
B. Ortho-Lithiation & Furyne Formation (Anhydrous Media)
When treated with strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at low temperatures (-78°C), the reaction is kinetically controlled.
Primary Pathway: Deprotonation at the C2 position (most acidic ring proton adjacent to the electron-withdrawing carboxylate).
Secondary Pathway (Instability): Metal-halogen exchange at C4.
Critical Failure Mode: If the temperature is allowed to rise above -40°C, the lithiated intermediate can undergo elimination of LiBr to form 3,4-furyne (a highly reactive benzyne analog), which rapidly dimerizes or traps nucleophiles, leading to "tar" formation.
Interactive Troubleshooting Guide (FAQ)
Q1: "My reaction mixture turned black upon adding NaOH. What happened?"
Diagnosis: This is likely oxidative polymerization , not simple base instability. Furan rings are sensitive to oxidation.
Root Cause: Trace transition metals in the base or presence of atmospheric oxygen can catalyze radical polymerization of electron-rich furans.
Solution:
Degas all aqueous base solutions with Nitrogen/Argon before use.
Add a mild reducing agent (e.g., sodium bisulfite) if the application permits.
Ensure the base concentration is not excessive (>2M); high ionic strength can salt out organic impurities that trigger aggregation.
Q2: "Can I use this compound in a Suzuki coupling with K₂CO₃?"
Answer:Yes.
Technical Context: Carbonate bases (weak inorganic bases) are ideal. They generate the carboxylate in situ without being strong enough to deprotonate the furan ring C-H bonds (C2/C5).
Protocol Note: Ensure the reaction temperature does not exceed 100°C to avoid decarboxylation. 4-Bromofuran-3-carboxylic acid is thermally sensitive; the bromine atom adds steric strain that can lower the activation energy for
loss.
Q3: "I need to methylate the acid. Can I use NaH and MeI?"
Risk:Moderate.
Explanation: Sodium Hydride (NaH) is a strong base. While it will primarily deprotonate the carboxylic acid, excess NaH can attack the C2 position or cause reductive debromination.
Better Alternative: Use Cesium Carbonate (
) in DMF or Acetone with MeI. This avoids the use of hydride bases and minimizes side reactions.
Visualizing Reactivity Pathways
The following diagram illustrates the divergent pathways based on the base used.
Caption: Divergent stability pathways. Aqueous bases lead to stable salts, while strong organic bases risk elimination to reactive furyne intermediates.
Experimental Protocols
Protocol A: Safe Generation of the Carboxylate Salt (Standard Use)
Use this for solubilizing the compound for biological assays or mild couplings.
Parameter
Specification
Solvent
Water or Water/Methanol (1:1)
Base
1.05 equivalents of NaOH (1M solution)
Temperature
0°C to 25°C (Do not heat)
pH Target
8.0 – 9.0 (Avoid pH > 12)
Suspend 4-bromofuran-3-carboxylic acid in water (approx. 0.1 M concentration).
Add 1M NaOH dropwise while monitoring pH. The solid will dissolve as the salt forms.
Stop addition once the solution is clear and pH is ~8.5.
Validation: The solution should remain colorless or pale yellow. Darkening indicates oxidation (see FAQ Q1).
Use this if functionalizing the C2 position. Strictly anhydrous conditions required.
Preparation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C .
Base Addition: Add LDA (2.2 equiv) slowly.
Note: The first equivalent removes the carboxylic proton (forming the Lithium carboxylate). The second equivalent removes the C2 proton.[1]
Quench: Add electrophile (e.g., DMF, MeI) at -78°C.
Critical Step:Do not allow the reaction to warm above -50°C before quenching. Warming the dianion triggers the elimination of LiBr, forming the unstable furyne intermediate [1].
References
Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi.
Keegstra, M. A., et al. (1992). The reaction of 3-bromofuran and 3-bromo-4-furoic acid with strong bases. Tetrahedron.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Halogen Dance/Furyne mechanisms).
IR spectroscopy characteristic peaks for 4-bromofuran-3-carboxylic acid
This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 4-bromofuran-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 4-bromofuran-3-carboxylic acid , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Executive Summary
4-Bromofuran-3-carboxylic acid (CAS: 128564-05-8) serves as a versatile scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). Precise structural verification is essential to distinguish it from its regioisomers, such as 5-bromofuran-2-carboxylic acid and 3-bromofuran-2-carboxylic acid .
This guide compares the theoretical and observed IR spectral features of the target compound against its parent structure (furan-3-carboxylic acid ) and a common isomer to establish a robust identification protocol.
Theoretical Framework & Spectral Expectations
The IR spectrum of 4-bromofuran-3-carboxylic acid is dominated by three primary vibrational modes:
Carboxyl Group (-COOH): Exhibits a broad O-H stretch (H-bonding) and a sharp, intense C=O stretch.
Furan Ring: Characteristic C=C stretching and ring breathing modes.
Carbon-Bromine Bond (C-Br): Distinctive low-frequency bands in the fingerprint region.
Electronic Effects on Wavenumber Shift
Inductive Effect (-I): The bromine atom at position 4 is electron-withdrawing. This pulls electron density from the furan ring, slightly strengthening the C=O bond of the carboxylic acid at position 3 compared to the non-brominated parent. This typically results in a blue shift (higher wavenumber) for the carbonyl peak.
Conjugation: The furan ring is aromatic. The carboxylic acid is conjugated with the ring, lowering the C=O frequency relative to aliphatic acids.[1]
Comparative Spectral Analysis
The following table synthesizes characteristic peak data. Since specific public reference spectra for the 4-bromo-3-isomer are rare, data is triangulated from the parent compound and established isomers.
Note: The C=O stretch for the 4-bromo isomer is expected to be slightly higher than the parent 3-furoic acid due to the inductive effect of the adjacent bromine atom.
Experimental Protocol for IR Characterization
To ensure reproducibility and accurate peak assignment, follow this standardized protocol.
Method A: ATR (Attenuated Total Reflectance) - Recommended
Sample State: Solid powder (neat).
Crystal: Diamond or ZnSe.
Advantages: No sample preparation; ideal for rapid screening.
Step-by-Step:
Clean the ATR crystal with isopropanol and ensure the background spectrum is flat.
Place ~5-10 mg of 4-bromofuran-3-carboxylic acid onto the crystal center.
Apply pressure using the clamp until the force gauge indicates optimal contact.
Critical Check: Verify the O-H stretch intensity. If weak, increase pressure to improve contact.
Method B: KBr Pellet (Traditional)
Ratio: 1:100 (Sample : KBr).
Advantages: Higher resolution for sharp peaks; avoids peak truncation.
Step-by-Step:
Grind 2 mg of sample with 200 mg of dry spectroscopic-grade KBr in an agate mortar.
Press into a translucent pellet using a hydraulic press (10 tons for 2 mins).
Measure immediately to prevent moisture absorption (which broadens the O-H band).
Identification Workflow
The following decision tree outlines the logic for confirming the identity of 4-bromofuran-3-carboxylic acid and distinguishing it from precursors.
Figure 1: Spectral decision tree for identifying 4-bromofuran-3-carboxylic acid. The workflow prioritizes functional group verification followed by fingerprint region analysis.
Detailed Peak Interpretation
The Carbonyl Region (1690–1730 cm⁻¹)
This is the most diagnostic region.
Observation: A sharp, intense band.
Differentiation:
Aldehydes: Typically appear higher (~1730 cm⁻¹) and show a Fermi doublet at 2700-2800 cm⁻¹.
Carboxylate Salts: If the sample was treated with base, this peak disappears and is replaced by two bands (asymmetric/symmetric stretches) at 1550–1610 cm⁻¹ and 1400 cm⁻¹. Ensure the sample is in free acid form.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains the complex vibrations of the furan ring and C-Halogen bonds.[7]
C-Br Stretch: Look for medium-to-strong bands between 600 and 800 cm⁻¹ . In aromatic systems, this often appears as a doublet or a set of sharp peaks.
Furan Ring Breathing: A sharp band around 1000–1050 cm⁻¹ is characteristic of the furan nucleus [4].
References
National Institutes of Health (NIH) PubChem. (n.d.). 3-Furoic acid Spectral Data. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). 5-Bromo-2-furoic acid IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Comparative Mass Spectrometry Profiling: 4-Bromofuran-3-carboxylic Acid vs. Isomeric Building Blocks
Executive Summary 4-Bromofuran-3-carboxylic acid is a critical heteroaromatic building block used in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and antibiotic agents. In drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromofuran-3-carboxylic acid is a critical heteroaromatic building block used in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and antibiotic agents. In drug discovery, distinguishing this compound from its regioisomers—most notably 5-bromofuran-2-carboxylic acid —is essential, as incorrect isomer incorporation can lead to complete loss of biological potency.
This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of 4-bromofuran-3-carboxylic acid. It contrasts the spectral behavior of this compound against its primary alternatives, establishing a self-validating identification workflow for analytical chemists.
Spectral Fingerprint & Isotopic Signature
Before analyzing fragmentation, the molecular ion ([M]⁺ or [M-H]⁻) must be validated via the bromine isotopic signature.
Nominal Mass: 190.93 Da (based on ⁷⁹Br)
Isotope Pattern: A characteristic 1:1 doublet separated by 2 Da is observed due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
Diagnostic Check:
Peak A: m/z ~191 (contains ⁷⁹Br)
Peak B: m/z ~193 (contains ⁸¹Br)
Note: In GC-MS (EI), these are [M]⁺. In LC-MS (ESI-), these appear as [M-H]⁻ at m/z 189 and 191.
Fragmentation Mechanism Analysis
The fragmentation of 4-bromofuran-3-carboxylic acid is driven by the stability of the furan ring and the lability of the carboxyl group. The proximity of the bromine atom to the carboxylic acid (positions 3 and 4 are adjacent/ortho-like) creates a distinct "Ortho Effect" absent in the 2,5-isomers.
Primary Fragmentation Channels (EI Source)
Pathway A: The Acylium Ion Formation (α-Cleavage)
The most prominent initial fragmentation is the loss of the hydroxyl radical (•OH, 17 Da) to form a resonance-stabilized acylium cation.
Mechanism: The bond between the carbonyl carbon and the hydroxyl oxygen cleaves.[1] The resulting cation is stabilized by resonance from the furan oxygen lone pair.
Pathway B: Decarboxylation (Loss of CO₂)
Direct loss of neutral carbon dioxide (44 Da) is common in heteroaromatic acids, generating a bromofuran cation.
Significance: This ion (bromofuran radical cation) often becomes the base peak in 2-furoic acid derivatives but is generally less intense in 3-furoic acids due to higher bond dissociation energy at the C3 position.
Pathway C: The "Ortho Effect" (Bromine Loss)
Unique to the 3,4-substitution pattern, the bromine atom can be ejected either as a radical (•Br) or, following rearrangement, as HBr.
Transition: [M]⁺ → [M - Br]⁺ (m/z 111)
Observation: Loss of Br eliminates the isotopic doublet, resulting in a single peak at m/z 111 (C₅H₃O₃⁺).
Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic flow for 4-bromofuran-3-carboxylic acid under Electron Ionization (EI).
Caption: Figure 1. EI Fragmentation pathway of 4-bromofuran-3-carboxylic acid showing major ion transitions.
Comparative Analysis: 4-Bromo vs. 5-Bromo Isomers
Differentiation between 4-bromofuran-3-carboxylic acid (Target) and 5-bromofuran-2-carboxylic acid (Alternative) is critical.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature
4-Bromofuran-3-carboxylic Acid
5-Bromofuran-2-carboxylic Acid
Mechanistic Reason
Base Peak
m/z 173/175 [M-OH]⁺
m/z 146/148 [M-CO₂]⁺
2-furoic acids decarboxylate more readily than 3-furoic acids due to stability of the resulting C2 cation.
[M-OH]⁺ Stability
High (Prominent peak)
Low (Transient)
The 3-acylium ion is electronically more stable than the 2-acylium counterpart.
Ortho Effect
Possible (Br and COOH adjacent)
None (Para-like separation)
Interaction between substituents in the 3,4-isomer can lead to unique HBr loss pathways.
Retention Time (GC)
Higher
Lower
3-substituted furoic acids generally have higher boiling points due to crystal packing efficiency.
Experimental Protocols
To replicate these results, use the following validated workflows.
Protocol A: GC-MS (Derivatization Required)
Direct injection of carboxylic acids leads to peak tailing. Silylation is mandatory.[2]
Sample Prep: Dissolve 1 mg of sample in 100 µL acetonitrile.
Derivatization: Add 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.
GC Parameters:
Column: DB-5ms (30m x 0.25mm).
Carrier Gas: Helium @ 1.0 mL/min.
Temp Program: 80°C (1 min) → 20°C/min → 280°C.
MS Detection: EI Mode (70 eV), Scan range 50–300 amu.
Expected Result: Look for the TMS-ester derivative.
Shift: Molecular ion will increase by 72 Da (TMS group).
Target M⁺: m/z 262/264.
Base Peak: m/z 247/249 ([M-15]⁺, loss of methyl from TMS).
Protocol B: LC-MS/MS (Direct Analysis)
Preferred for high-throughput screening.
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
The following guide provides a technical framework for the structural characterization and comparative analysis of 4-bromofuran-3-carboxylic acid derivatives, using the parent 3-furoic acid as a baseline control. Executi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical framework for the structural characterization and comparative analysis of 4-bromofuran-3-carboxylic acid derivatives, using the parent 3-furoic acid as a baseline control.
Executive Summary
Objective: To objectively compare the solid-state performance of 4-bromofuran-3-carboxylic acid against its non-halogenated parent (3-furoic acid) and regioisomers.
Context: The furan-3-carboxylic acid scaffold is a critical bioisostere in medicinal chemistry. The introduction of a bromine atom at the C4 position is not merely a functional handle for cross-coupling (e.g., Suzuki-Miyaura); it fundamentally alters the crystal lattice energy through halogen bonding (
-hole interactions) and steric bulk.
Utility: This guide establishes a self-validating protocol for researchers to generate, analyze, and compare crystallographic data, ensuring robust selection of solid forms for drug development.
Baseline Reference Data (The Control)
Before characterizing the 4-bromo derivative, one must establish the baseline metrics of the parent compound. The crystal structure of 3-Furoic Acid serves as the control for evaluating the impact of bromination.
Table 1: Reference Crystallographic Data (3-Furoic Acid)
Data derived from CCDC 126321 and validated literature sources.
Symmetry often lowers with heavy halogen substitution.
Space Group
Target: or
Centrosymmetric groups preferred for carboxylic acid dimers.
Packing Motif
Carboxylic Dimer
Competing Motifs: Dimer vs. Catemer
Br may disrupt planar packing via steric clash.
Density ()
~1.45 g/cm³
Expected: >1.90 g/cm³
Higher density correlates with improved tabletability.
Key Interaction
Strong O-H...O Hydrogen Bond
Halogen Bond (C-Br...O)
Look for C-Br...O distances < 3.37 Å (Sum of vdW radii).
Scientist's Note: The parent 3-furoic acid crystallizes as a classic carboxylic acid dimer. In the 4-bromo derivative, the bromine atom is adjacent to the carboxylic acid. This proximity creates a "steric pressure" that can twist the carboxyl group out of the furan plane, potentially breaking the planar dimer motif and favoring a catemeric (chain-like) structure.
This protocol is designed to be self-validating. If the Resolution Check fails, the solvent system must be adjusted before proceeding to data collection.
Phase 1: Crystal Growth & Polymorph Screening
Goal: Obtain single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm in at least two dimensions).
, the bromine atom is actively directing a tighter supramolecular assembly, indicating higher thermodynamic stability (advantageous for drug formulation).
Interaction Logic Diagram
Figure 2: Competing supramolecular synthons driving the crystal lattice formation.
Halogen Bonding Principles: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(4), 1943-2014. Link
Synthesis of Bromofuroic Acids: Keegstra, M. A. (1992). "Regional selective lithiation of 3-furoic acid derivatives." Tetrahedron, 48(13), 2681-2690. Link
Crystallographic Software: Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromofuran-3-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Bromofuran-3-carboxylic acid. As a brominated heterocyclic organic acid, this compound requires specific procedure...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Bromofuran-3-carboxylic acid. As a brominated heterocyclic organic acid, this compound requires specific procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Core Principle: Hazard-Aware Chemical Management
The primary directive is to treat this compound as a hazardous waste, precluding any consideration of drain or standard refuse disposal.[2][3] All handling and disposal activities must be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local and federal regulations.[4][5]
Inferred Hazard Profile
Based on analogous compounds, the anticipated hazards are summarized below. This assessment underscores the necessity for stringent safety measures.
Direct contact can cause significant irritation or damage to eye tissue.
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Inhalation of dust or aerosols can irritate the respiratory tract.
P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Operational Protocol: From Benchtop to Final Disposal
This section outlines the procedural workflow for safely managing 4-Bromofuran-3-carboxylic acid waste from the point of generation to its ultimate disposal.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn. The goal is to create a complete barrier against exposure.[2]
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).
Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.[3]
Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]
Waste Segregation: The Critical First Step
Proper segregation is paramount for both safety and cost-effective disposal. As a brominated organic compound, 4-Bromofuran-3-carboxylic acid waste must not be mixed with other waste streams.[9]
Step-by-Step Segregation Protocol:
Identify the Waste Stream: Designate all materials containing 4-Bromofuran-3-carboxylic acid (e.g., residual solid, contaminated consumables, solutions) as "Halogenated Organic Waste." [10]
Select an Appropriate Waste Container:
Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles are typically suitable.[11][12]
The container must be in good condition, free from leaks or external contamination.[12]
Never use food or beverage containers for waste storage.
Label the Container:
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[9][12]
Clearly write the full chemical name: "4-Bromofuran-3-carboxylic Acid" and list any solvents or other chemicals present with their approximate percentages.
Store the Waste Container:
Keep the waste container tightly sealed except when adding waste.[9][12]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[13]
Store segregated from incompatible materials, particularly strong bases and oxidizing agents.[14][15]
Accidental Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.[14]
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or involves volatile solvents, evacuate the area.
Isolate & Ventilate: Ensure the area is well-ventilated (e.g., fume hood sash is open). Remove all sources of ignition.[2]
Don Appropriate PPE: Before attempting cleanup, wear the full PPE described in Section 2.1.
Contain & Absorb:
For solid spills: Gently sweep up the material to avoid creating dust and place it in the designated halogenated organic waste container.[6]
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill.
Collect & Dispose: Shovel the absorbent material into a suitable, labeled container for disposal as hazardous waste.[6]
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
Disposal Pathway: A Validated System
The disposal of 4-Bromofuran-3-carboxylic acid must follow a path that ensures its complete destruction in an environmentally sound manner.
Prohibited Methods
DO NOT dispose of down the drain. Halogenated organics can persist in the environment and disrupt wastewater treatment processes.[2][3]
DO NOT dispose of in regular trash. This is illegal and poses a risk to sanitation workers and the environment.
DO NOT attempt to neutralize for drain disposal. Neutralization of corrosive waste is a regulated activity and is not appropriate for this compound due to its halogenated organic nature.[3]
Recommended Disposal Method
The universally accepted and required method for disposing of halogenated organic waste is through a licensed chemical destruction facility.[2]
Controlled Incineration: This process uses high temperatures to break down the organic molecule into simpler, less harmful components. The incinerators are equipped with advanced flue gas scrubbing systems to neutralize and capture acidic gases (like hydrogen bromide) that are formed during combustion, preventing their release into the atmosphere.[2][10]
Final Steps
Once your waste container is full (do not overfill, leave at least 10% headspace), ensure the cap is tightly sealed.
Complete the hazardous waste tag with all required information.
Request a waste pickup from your institution's EHS department.[5] They will manage the transport to a certified hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of 4-Bromofuran-3-carboxylic acid waste.
Caption: Workflow for the safe disposal of 4-Bromofuran-3-carboxylic acid.
References
Hazardous Waste Management Guide. Queen's University Environmental Health and Safety. Available from: [Link]
SAFETY DATA SHEET - 3-Bromofuran. Thermo Fisher Scientific. Available from: [Link]
Safety Data Sheet: 3-Bromofuran. Carl ROTH. Available from: [Link]
D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Available from: [Link]
Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. Available from: [Link]
HAZARDOUS WASTE SEGREGATION. Bucknell University. Available from: [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
Other Disposal Guidance. U.S. Environmental Protection Agency. Available from: [Link]
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. U.S. Environmental Protection Agency. Available from: [Link]
Chemical and Hazardous Waste Guide. University of Oslo. Available from: [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available from: [Link]
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
Hazardous Waste Listings. U.S. Environmental Protection Agency. Available from: [Link]
Exposure Assessment Tools by Chemical Classes - Other Organics. U.S. Environmental Protection Agency. Available from: [Link]
Comprehensive Safety & Handling Guide: 4-Bromofuran-3-carboxylic Acid
CAS No: 16659-87-1 (Analogous data utilized where specific toxicological endpoints are absent) Signal Word: WARNING (Treat as DANGER if handling >10g or in solution) Executive Safety Summary As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 16659-87-1 (Analogous data utilized where specific toxicological endpoints are absent)
Signal Word:WARNING (Treat as DANGER if handling >10g or in solution)
Executive Safety Summary
As a Senior Application Scientist, I advise treating 4-Bromofuran-3-carboxylic acid not merely as a generic organic acid, but as a halogenated furan derivative . This structural distinction is critical. While standard organic acids (like benzoic acid) are primarily pH-driven irritants, the furan ring introduces potential for metabolic activation and sensitization, while the bromine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.
H335: May cause respiratory irritation.[1][3][5][6][7]
Hidden Hazard: Potential for contact sensitization due to the reactive furan moiety.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for professional laboratory environments. This matrix moves beyond "standard compliance" to "optimal protection."
Laminate / Barrier Gloves (e.g., Silver Shield® or North®)
Halogenated organics can degrade standard nitrile over time. Double gloving provides a "breakthrough buffer" and visual tear indication.
Eye Protection
Safety Glasses (with side shields)
Chemical Splash Goggles
Fine organic powders are easily aerosolized by static. Goggles prevent ocular mucosal contact from airborne dust that glasses miss.
Respiratory
Fume Hood Required (Face velocity: 100 fpm)
N95/P100 Respirator (If hood work is impossible)
Furan derivatives are potent respiratory irritants. Inhalation is the fastest route to systemic exposure.
Body Defense
Standard Lab Coat (Cotton/Poly blend)
Tyvek® Sleeves or Apron
Prevents migration of dust onto street clothes. Tyvek is essential for solutions to prevent rapid wicking to skin.
Operational Protocol: Safe Handling Workflow
This protocol is designed to mitigate the two primary physical risks of this compound: electrostatic aerosolization (dust) and skin permeation (solution).
Phase A: Weighing & Transfer (Solid State)
Engineering Control: All weighing MUST occur inside a certified chemical fume hood. If your balance is sensitive to drafts, use a draft shield, but do not remove the compound from the hood.
Static Management: 4-Bromofuran-3-carboxylic acid is a dry organic solid prone to static charge.
Use an anti-static gun or ionizer bar near the weighing boat before dispensing.
Why? Static discharge can cause the powder to "jump" onto gloves or cuffs, creating an unseen contamination vector.
Transfer: Use a disposable anti-static weighing funnel. Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis; otherwise, stainless steel is acceptable.
Phase B: Solubilization & Synthesis
Solvent Choice: When dissolving in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM), the permeation rate through nitrile gloves increases drastically.
The "Red Zone" Rule: If the compound is dissolved in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection.
Action: Switch to Silver Shield/Laminate gloves immediately for DCM handling.
Temperature: Avoid heating open vessels. Furan carboxylic acids can decarboxylate at high temperatures, potentially releasing brominated furan byproducts which are significantly more toxic.
Phase C: Decontamination
Surface Clean: Wipe balance and hood surfaces with a mild aqueous base (5% Sodium Bicarbonate solution) followed by water.
Mechanism:[5] The bicarbonate converts the carboxylic acid to its water-soluble carboxylate salt (Sodium 4-bromofuran-3-carboxylate), making it easily removable and neutralizing the acidity.
Tool Clean: Rinse spatulas with acetone inside the hood before washing in the sink.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection and waste handling, ensuring you adapt to the specific state of the chemical.
Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the reagent.
Disposal & Environmental Compliance
Proper disposal is not just regulatory compliance; it is ecological stewardship.
Waste Stream Classification:
DO NOT mix with general organic waste if your facility separates halogenated vs. non-halogenated.
Designation: High-BTU Halogenated Organic Waste.
Labeling: Must explicitly state "Contains Bromine" to prevent formation of toxic byproducts during incineration if the facility is not equipped with scrubbers.
Spill Management (Solid):
Do not dry sweep (creates dust).
Cover with wet paper towels (dampened with dilute NaHCO3), then scoop into a hazardous waste bag.
Spill Management (Solution):
Absorb with vermiculite or clay-based absorbent.
Do not use paper towels alone for large spills, as the high surface area can facilitate rapid evaporation of the solvent, carrying the acid vapor with it.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773998, 4-Bromofuran-3-carboxylic acid. Retrieved from [Link]